Acid Black 24
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3071-73-6 |
|---|---|
Molecular Formula |
C36H25N5NaO6S2 |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C36H25N5O6S2.Na/c42-48(43,44)34-17-7-13-26-27(34)14-6-16-29(26)38-39-30-19-20-31(25-12-5-4-11-24(25)30)40-41-32-21-22-33(37-23-9-2-1-3-10-23)36-28(32)15-8-18-35(36)49(45,46)47;/h1-22,37H,(H,42,43,44)(H,45,46,47); |
InChI Key |
QLSIPNJOWGWIBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)O)C=CC=C3S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Other CAS No. |
3071-73-6 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
30255-64-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acid black S acid black S, disodium salt |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Acid Black 24 Dye
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, specifications, and applications of Acid Black 24, a synthetic dye with relevance in various scientific and industrial fields. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Core Properties and Specifications
This compound, also known by its Colour Index name C.I. 26370, is a disazo dye characterized by its deep black color and solubility in water.[1][2][3] Its chemical structure and properties make it suitable for a range of applications, primarily in the dyeing of proteinaceous and polyamide substrates.[2][4]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| C.I. Name | This compound | |
| C.I. Number | 26370 | |
| CAS Number | 3071-73-6 | |
| Molecular Formula | C₃₆H₂₃N₅Na₂O₆S₂ | |
| Molecular Weight | 731.71 g/mol | |
| Appearance | Blue-black powder | |
| Absorption Maximum (λmax) | 557 nm |
Solubility and Spectroscopic Characteristics
This compound exhibits distinct solubility and spectroscopic behaviors that are critical for its application and analysis.
| Solvent | Solubility | Appearance of Solution | Reference(s) |
| Water | Soluble | Red-light blue to black | |
| Ethanol | Soluble | Navy | |
| Acetone | Slightly soluble | - | |
| Other Organic Solvents | Insoluble | - |
The dye's color is pH-sensitive. In an aqueous solution with strong hydrochloric acid, it appears green-light blue, while the addition of sodium hydroxide results in a purplish-red color. When dissolved in concentrated sulfuric acid, this compound is powder blue, which turns to a dark green-light blue upon dilution. In concentrated nitric acid, it presents as a red-light brown that transitions to yellow.
Experimental Protocols
General Textile Dyeing Protocol
This protocol outlines a general procedure for the application of this compound in textile dyeing. The specific parameters may require optimization based on the substrate and desired outcome.
1. Preparation of the Dye Bath:
-
Calculate the required amount of this compound dye based on the weight of the textile and the desired color depth.
-
Dissolve the dye powder in warm water with gentle stirring to ensure it is fully dissolved.
-
Adjust the pH of the dye bath to a slightly acidic range, typically between 4.5 and 5.5, using an appropriate acidifying agent.
2. Preparation of the Textile Material:
-
Ensure the textile is clean and free from any impurities that might interfere with dye uptake. A pre-wash may be necessary.
-
For natural fibers like wool or silk, a scouring pre-treatment can improve dye penetration and colorfastness.
3. Dyeing Process:
-
Immerse the wetted textile material into the dye bath, ensuring it is fully submerged and can move freely for even dyeing.
-
Gradually heat the dye bath to a temperature between 60°C and 100°C (140°F to 212°F).
-
Maintain the temperature and periodically agitate the bath to promote even dye distribution. The dyeing time will vary depending on the material and desired shade.
-
Monitor and maintain the acidic pH of the dye bath throughout the process.
4. Post-Dyeing Treatment:
-
Once the desired color is achieved, remove the textile from the dye bath.
-
Rinse the material thoroughly with water to remove any unfixed dye.
-
Further washing, potentially with a fixative, may be required to enhance colorfastness.
Visualizations
Experimental Workflow for Textile Dyeing
The following diagram illustrates the general workflow for dyeing textiles with this compound.
Caption: General workflow for textile dyeing with this compound.
Applications
The primary application of this compound is in the dyeing of various materials. Its strong affinity for protein and polyamide fibers makes it particularly effective for:
-
Wool and silk fabrics
-
Nylon and other polyamides
-
Leather goods
Additionally, the barium salt of this compound can be used as an organic pigment. While its primary use is industrial, its well-defined chemical properties could make it a useful model compound in research settings for studies on dye-substrate interactions, degradation pathways, or in the development of analytical techniques.
References
The Core Mechanism of Acid Black 24 Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Black 24, also known by names such as Naphthol Blue Black and Amido Black 10B, is a diazo dye widely utilized in biological and biochemical research for the staining of proteins. Its application spans from the visualization of protein bands in gel electrophoresis and on western blot membranes to the histological staining of tissues. This guide provides a detailed exploration of the physicochemical principles that govern the interaction of this compound with proteins, offering a comprehensive understanding of its mechanism of action.
Physicochemical Properties of this compound
This compound is an anionic dye with the chemical formula C₃₆H₂₃N₅Na₂O₆S₂ and a molecular weight of 731.71 g/mol [1]. Its structure is characterized by two azo groups (-N=N-), which are responsible for its chromophoric properties, and two sulfonate (-SO₃⁻) groups that confer a net negative charge in solution, classifying it as an acid dye. The presence of multiple aromatic rings also contributes to its binding characteristics.
Core Mechanism of Action in Protein Staining
The staining mechanism of this compound is a multifactorial process primarily driven by non-covalent interactions between the anionic dye molecules and the amino acid residues of proteins. The key interactions involved are electrostatic interactions, hydrogen bonding, and van der Waals forces.
Electrostatic Interactions
The primary driving force behind this compound staining is the electrostatic attraction between the negatively charged sulfonate groups of the dye and positively charged groups on proteins. In an acidic staining solution, the amino groups (-NH₂) of basic amino acid residues (lysine, arginine, and histidine) and the N-terminal amino group of the protein become protonated (-NH₃⁺). This creates localized positive charges on the protein surface, which then form strong ionic bonds with the anionic dye molecules.
The acidic environment of the staining solution is therefore crucial for effective staining. The low pH ensures the protonation of basic amino acid residues, maximizing the number of available cationic sites for the dye to bind.
Hydrogen Bonding
In addition to ionic interactions, hydrogen bonding plays a significant role in stabilizing the dye-protein complex. The hydroxyl (-OH) and amino (-NH₂) groups on the this compound molecule can act as hydrogen bond donors, while the azo groups (-N=N-) and sulfonate groups can act as hydrogen bond acceptors. These groups can form hydrogen bonds with corresponding donor and acceptor groups on the protein backbone and amino acid side chains.
Van der Waals Forces
The large, planar aromatic ring structures of this compound facilitate van der Waals interactions with the nonpolar regions of proteins. These weak, short-range forces contribute to the overall binding affinity and stability of the dye-protein complex, particularly in hydrophobic pockets of the protein structure.
The Role of Staining and Destaining Solutions
The composition of the staining and destaining solutions is critical for achieving optimal staining results with high sensitivity and low background.
-
Acidic Component (e.g., Acetic Acid): As previously mentioned, the acid creates a low pH environment, which is essential for the protonation of amino groups on proteins, thereby promoting electrostatic interactions with the anionic dye.
-
Organic Solvent (e.g., Methanol, Ethanol): The organic solvent in the staining solution helps to dissolve the dye and can also aid in the fixation of proteins, preventing them from diffusing out of the gel or membrane. In destaining solutions, the organic solvent helps to remove unbound or weakly bound dye molecules from the background, enhancing the signal-to-noise ratio. The mechanism of destaining relies on shifting the equilibrium of the dye-protein binding. The high concentration of organic solvent and acid in the destaining solution helps to solubilize the dye and disrupt the non-covalent interactions, causing the dye to dissociate from the protein and the matrix.
Data Presentation: Staining Protocols and Parameters
The following tables summarize typical quantitative data for this compound (Naphthol Blue Black) staining protocols for polyacrylamide gels and nitrocellulose/PVDF membranes.
Table 1: Staining Solution Parameters
| Component | Concentration (w/v or v/v) | Purpose |
| This compound | 0.1% | Staining of proteins |
| Acetic Acid | 7% | To create an acidic environment for binding |
| Methanol (optional) | 10% - 50% | To aid in dye solubility and protein fixation |
Table 2: Experimental Protocol Parameters
| Application | Staining Time | Destaining Solution | Destaining Time |
| Polyacrylamide Gel | 2 hours | 7% Acetic Acid | 2 hours to overnight |
| Nitrocellulose/PVDF Membrane | 15 - 30 minutes | 50% Methanol, 7% Acetic Acid | 5 - 10 minutes |
Experimental Protocols
General Protein Staining of Polyacrylamide Gels
-
Fixation (Optional but Recommended): Immerse the gel in a fixation solution (e.g., 50% methanol, 10% acetic acid) for 30 minutes. This step fixes the proteins in the gel matrix and removes interfering substances.
-
Staining: Prepare a 0.1% (w/v) solution of this compound in 7% (v/v) acetic acid. Immerse the gel in the staining solution and agitate gently for at least 2 hours at room temperature.
-
Destaining: Transfer the gel to a destaining solution of 7% (v/v) acetic acid. Agitate gently and change the destaining solution periodically until the protein bands are clearly visible against a clear background. For polyacrylamide gels, this may take several hours to overnight.
Staining of Proteins on Nitrocellulose or PVDF Membranes
-
Washing: After protein transfer, wash the membrane briefly with deionized water.
-
Staining: Prepare a staining solution of 0.1% (w/v) this compound in 10% (v/v) methanol and 2% (v/v) acetic acid. Immerse the membrane in the staining solution for 15-30 minutes with gentle agitation.
-
Destaining: Rapidly destain the membrane in a solution of 50% (v/v) methanol and 7% (v/v) acetic acid for 5-10 minutes, or until the protein bands are clearly visible.
-
Final Wash: Wash the membrane with deionized water to stop the destaining process.
Mandatory Visualizations
Caption: Core electrostatic interaction in this compound staining.
Caption: General experimental workflow for this compound staining.
Caption: Non-covalent forces in this compound-protein binding.
References
An In-depth Technical Guide to Naphthol Blue Black (Amido Black 10B) for Histological and Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initial inquiries into the application of Acid Black 24 for histological and cellular staining have revealed a lack of established protocols in the scientific literature. This dye is predominantly utilized in the textile and leather industries. However, a closely related and highly effective alternative, Naphthol Blue Black (also known as Amido Black 10B, Acid Black 1, or C.I. 20470), is a well-documented and versatile anionic dye for biological staining. This guide provides a comprehensive technical overview of Naphthol Blue Black, its mechanisms, and detailed protocols for its use in protein staining on various platforms.
Naphthol Blue Black is a diazo dye that serves as a rapid and sensitive method for staining proteins, making it a valuable tool in histology, biochemistry, and molecular biology.[1][2] It is particularly useful for the visualization of proteins in electrophoresis gels and on transfer membranes, as well as for staining specific components in tissue sections, such as collagen, hemoglobin, and reticulin.[1][3] Its mechanism of action involves the electrostatic interaction between the anionic sulfonate groups of the dye and the cationic amino groups of proteins under acidic conditions, resulting in the formation of a stable blue-black complex.
Physicochemical Properties and Specifications
A summary of the key quantitative data and properties of Naphthol Blue Black is presented below for easy reference.
| Property | Value | References |
| C.I. Name | Acid Black 1 | [4] |
| C.I. Number | 20470 | |
| CAS Number | 1064-48-8 | |
| Molecular Formula | C₂₂H₁₄N₆Na₂O₉S₂ | |
| Molecular Weight | 616.49 g/mol | |
| Appearance | Black Powder | |
| Solubility | Soluble in water and ethanol | |
| Absorption Maximum (λmax) | 618-620 nm in water |
Staining Solutions and Reagents
The following tables provide formulations for the necessary staining and destaining solutions for various applications.
For Histological Staining of Paraffin Sections
| Solution | Reagent | Quantity (for 100 mL) |
| Naphthol Blue Black Staining Solution | Naphthol Blue Black Powder | 0.1 g |
| Glacial Acetic Acid | 7 mL | |
| Distilled Water | 93 mL | |
| Differentiating Solution | Ethanol (95%) | 100 mL |
For Protein Staining on Membranes and Gels
| Solution | Reagent | Quantity (for 100 mL) | References |
| Staining Solution | Naphthol Blue Black Powder | 0.1 g | |
| Methanol | 40 mL | ||
| Glacial Acetic Acid | 10 mL | ||
| Distilled Water | 50 mL | ||
| Destaining Solution | Methanol | 50 mL | |
| Glacial Acetic Acid | 7 mL | ||
| Distilled Water | 43 mL |
Experimental Protocols
Detailed methodologies for key applications of Naphthol Blue Black are provided below.
Protocol 1: Staining of Proteins on Nitrocellulose or PVDF Membranes
This protocol is suitable for the visualization of proteins after Western blotting.
-
Washing: Following protein transfer, wash the membrane three times for 5 minutes each with deionized water to remove residual transfer buffer.
-
Staining: Immerse the membrane in the Naphthol Blue Black staining solution for 1-5 minutes with gentle agitation. Longer staining times may increase background.
-
Destaining: Transfer the membrane to the destaining solution and agitate for 1-3 cycles, or until the protein bands are clearly visible against a faint background.
-
Final Rinse: Rinse the membrane with deionized water for 10 minutes, changing the water once.
-
Drying and Imaging: Allow the membrane to air dry completely before imaging or storage.
Protocol 2: Staining of Proteins in Polyacrylamide Gels (PAGE)
This method is used for the general visualization of protein bands after electrophoresis.
-
Fixation: Place the gel in a fixing solution (typically a mixture of methanol and acetic acid) for at least 15 minutes to precipitate and immobilize the proteins within the gel matrix.
-
Staining: Immerse the fixed gel in the Naphthol Blue Black staining solution for 30-60 minutes at room temperature with gentle agitation.
-
Destaining: Transfer the gel to the destaining solution. Destain for several hours or overnight, with several changes of the solution, until the protein bands are sharply defined against a clear background.
-
Storage: The destained gel can be stored in deionized water.
Protocol 3: Histological Staining of Paraffin-Embedded Tissue Sections
This protocol can be used to demonstrate collagen and other protein-rich structures in tissue.
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Staining: Immerse the slides in the histological Naphthol Blue Black staining solution for 5-10 minutes.
-
Differentiation: Briefly rinse the slides in 95% ethanol to remove excess stain.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
Diagrams and Workflows
The following diagrams, created using the DOT language, illustrate key processes and relationships.
Conclusion
Naphthol Blue Black is a robust and versatile dye for the staining of proteins in a variety of research applications. Its high sensitivity and the straightforward nature of the staining protocols make it an excellent choice for visualizing proteins on membranes and in gels, as well as for identifying protein-rich structures within tissue sections. While this compound is not suitable for these applications, Naphthol Blue Black provides a reliable and well-documented alternative for researchers, scientists, and drug development professionals. Proper adherence to the protocols outlined in this guide will ensure consistent and high-quality staining results.
References
Solubility Profile of Acid Black 24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Acid Black 24 in various solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative and Qualitative Solubility Data
The solubility of this compound, a diazo dye, is a critical parameter for its application in various industrial and research settings. The following table summarizes the available quantitative and qualitative solubility data for this compound in different solvents.
| Solvent | Solubility | Temperature (°C) | Observations |
| Water | 25.19 g/L[1] | 20 | The aqueous solution is reddish-blue to black. Adding concentrated hydrochloric acid turns the solution greenish-blue, while adding concentrated sodium hydroxide solution results in a date-red color.[1] |
| Ethanol | Soluble[1][2][3] | Not Specified | The solution has a navy blue color. |
| Acetone | Slightly Soluble | Not Specified | |
| Ethylene Glycol Ether | Soluble | Not Specified | |
| Other Organic Solvents | Insoluble | Not Specified |
Experimental Protocol for Determining Solubility
A standardized method for determining the solubility of dyes like this compound is the shake-flask method. This protocol is designed to create a saturated solution at a controlled temperature and then measure the concentration of the dissolved dye.
Materials
-
This compound powder
-
Solvent of interest (e.g., water, ethanol)
-
Sealed containers (e.g., screw-cap flasks)
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the desired solvent in a sealed container. The amount of dye should be more than what is expected to dissolve to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Place the sealed container in a shaking incubator or on a magnetic stirrer with a controlled temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the container and allow it to stand to let the undissolved solid settle.
-
To separate the saturated solution from the excess solid dye, either centrifuge the mixture at a high speed or filter the solution using a syringe filter. It is crucial to maintain the temperature during this step to prevent any change in solubility.
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant or filtrate with the solvent. The dilution factor should be chosen to bring the absorbance within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound. A blank containing the pure solvent should be used to zero the spectrophotometer.
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of these standard solutions to create a calibration curve of absorbance versus concentration.
-
Determine the concentration of the diluted saturated solution from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula, taking into account the dilution factor:
Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution factor
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
References
Acid Black 24 safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Acid Black 24
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for all laboratory reagents is paramount. This guide provides a detailed overview of the safety data sheet (SDS) and handling precautions for this compound (CAS No: 3071-73-6), a synthetic azo dye.
Chemical Identification and Properties
This compound is a blue-black powder soluble in water and ethanol.[1][2][3] It is primarily used in the textile industry for dyeing wool, silk, and nylon, and also finds applications in leather and ink manufacturing.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | C.I. This compound, Acid Black B, Weak Acid Black BR | |
| CAS Number | 3071-73-6 | |
| Molecular Formula | C36H23N5Na2O6S2 or C36H25N5NaO6S2 | |
| Molecular Weight | 710.7 g/mol or 731.71 g/mol | |
| Appearance | Blue-black powder | |
| Solubility | Soluble in water and ethanol; slightly soluble in acetone; insoluble in other organic solvents. | ChemBK, World dye variety, ChemicalBook |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are skin sensitization, serious eye irritation, and long-term adverse effects on aquatic life.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Hazardous to the aquatic environment, long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
A GHS classification summary from multiple notifications to the ECHA C&L Inventory also includes a warning for acute oral toxicity (H302: Harmful if swallowed) in a smaller percentage of notifications.
Caption: GHS Hazard Classification for this compound.
Toxicological Information
The available toxicological data for this compound is limited. The primary acute toxicity data point found is for oral ingestion in rats.
Table 3: Acute Toxicity Data for this compound
| Type of Test | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| LD50 | Oral | Rat | 15 g/kg | Details of toxic effects not reported other than lethal dose value. |
Experimental Protocols
Detailed experimental protocols for the cited LD50 study are not available in the referenced literature. However, a standard acute oral toxicity study (like OECD Guideline 423) would generally involve the following steps:
-
Animal Selection: Healthy, young adult laboratory rats of a single strain are used.
-
Dosage: The substance is administered in a single dose by gavage. A limit test at a high dose (e.g., 2000 or 5000 mg/kg) is often performed first.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for a period of at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period to identify any pathological changes.
-
Data Analysis: The LD50 is calculated as the statistical estimate of the dose that would be lethal to 50% of the animals.
Handling, Storage, and Personal Protective Equipment (PPE)
Safe handling and storage are crucial to minimize exposure and risk.
Precautions for Safe Handling
-
Avoid dust formation.
-
Avoid breathing mist, gas, or vapors.
-
Avoid contact with skin and eyes.
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.
Conditions for Safe Storage
-
Keep containers tightly closed.
-
Store in a cool, dry place.
-
Preserve in tight and light-resistant containers.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust is generated, use an approved respirator with a particulate filter.
-
Body Protection: Wear appropriate protective clothing to minimize skin contact. An eyewash facility and a safety shower should be readily available.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Measures for this compound
| Exposure Route | First Aid Procedure |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Contact | IF ON SKIN: Wash with plenty of water. If skin irritation or rash occurs: Get medical help. Take off contaminated clothing and wash it before reuse. |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, seek medical advice. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water (if the person is conscious). Get medical aid immediately. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water, foam, alcohol-resistant foam, ABC powder.
-
Unsuitable Extinguishing Media: Water jet.
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with the substance. Ensure adequate ventilation and wear appropriate PPE.
-
Environmental Precautions: Avoid release to the environment. Do not let the product enter drains.
-
Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.
Caption: Emergency response for skin or eye contact with this compound.
Ecological and Disposal Considerations
Ecological Information
This compound is classified as harmful to aquatic life with long-lasting effects (H412). Therefore, it is imperative to prevent its release into the environment, including drains and waterways.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. The material should be sent to an appropriate treatment and disposal facility.
This guide is intended to provide a comprehensive overview of the safety and handling of this compound for a scientific audience. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before use.
References
The Dawn of Synthetic Darkness: A Technical History of Acid Black Dyes
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and scientific evolution of Acid Black dyes.
The advent of synthetic dyes in the 19th century revolutionized the textile industry and laid the groundwork for modern organic chemistry. Among the vast spectrum of colors synthesized, black dyes presented unique challenges and opportunities. This technical guide delves into the discovery and history of Acid Black dyes, a significant class of colorants that continue to find applications in various scientific and industrial fields.
From Aniline Black to Azo Dyes: The Genesis of Synthetic Black Colorants
The journey towards synthetic black dyes began with the discovery of Aniline Black. In 1834, the German chemist Friedlieb Ferdinand Runge observed that aniline, a derivative of coal tar, could produce a black color.[1] However, it was John Lightfoot in 1863 who first patented a commercially viable process for producing Aniline Black directly on cotton fibers.[2] This process involved the oxidation of aniline, and while it produced a deep and fast black, the application method was complex.[1]
The true breakthrough in the development of a wide array of synthetic dyes, including blacks, came with the understanding of diazo compounds and azo coupling. In 1858, Peter Griess discovered the diazotization reaction, a pivotal moment in dye chemistry.[2] This reaction allowed for the creation of azo dyes, which are characterized by the -N=N- chromophore. The first soluble azo dye, Bismarck Brown, was developed in 1862 by Martius and Lightfoot.[2] This paved the way for the synthesis of a vast number of dyes with varying colors and properties.
The Emergence of Acid Dyes and the First Acid Blacks
Acid dyes are a class of anionic dyes that are typically applied to protein fibers such as wool and silk, as well as synthetic polyamides like nylon, from an acidic dyebath. The earliest acid dyes appeared in the late 1860s. A significant milestone was the synthesis of the first azo mordant dye, Alizarin Yellow GG, in 1887. The first direct black dye, Direct Black BH, was introduced in 1890, followed by Direct Black E in 1898, which became a dye of major importance.
One of the most historically significant and enduring Acid Black dyes is Acid Black 1 , also known as Naphthol Blue Black or Amido Black 10B. Its discovery marked a crucial step in providing a versatile and reliable black dye for wool and silk.
Key Milestones in the Development of Early Acid Black Dyes
| Year | Discovery/Event | Key Scientist(s)/Company | Significance |
| 1834 | Observation of black color from aniline | Friedlieb Ferdinand Runge | First observation of a synthetic black dye. |
| 1858 | Discovery of the diazotization reaction | Peter Griess | Foundational reaction for the synthesis of all azo dyes. |
| 1862 | Development of Bismarck Brown | Martius and Lightfoot | The first soluble azo dye. |
| 1863 | Patent for Aniline Black | John Lightfoot | First commercially viable synthetic black dye. |
| Late 1880s | Development of Naphthol Blue Black (Acid Black 1) | Unknown | One of the earliest and most important Acid Black dyes. |
| 1890 | Introduction of Direct Black BH | The first direct black azo dye. | |
| 1898 | Introduction of Direct Black E | A highly significant direct black dye. |
Chemical Properties and Synthesis of Early Acid Black Dyes
The majority of early Acid Black dyes were azo dyes, typically containing one or more azo groups linking aromatic moieties, often naphthalene derivatives. The presence of sulfonic acid groups (-SO₃H) conferred water solubility and the ability to bind to the amino groups of protein fibers in an acidic medium.
Acid Black 1 (Naphthol Blue Black)
Chemical Formula: C₂₂H₁₄N₆Na₂O₉S₂
Molecular Weight: 616.49 g/mol
CAS Number: 1064-48-8
Synthesis of Acid Black 1:
The synthesis of Acid Black 1 is a two-step azo coupling process:
-
First Coupling (Acidic Conditions): p-Nitroaniline is diazotized and then coupled with H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) under acidic conditions.
-
Second Coupling (Alkaline Conditions): Aniline is diazotized and then coupled to the monoazo product from the first step under alkaline conditions.
Experimental Protocols
Representative Synthesis of an Azo Dye (General Procedure)
The following is a generalized laboratory procedure for the synthesis of a simple azo dye, illustrating the fundamental steps of diazotization and coupling.
Materials:
-
Aromatic amine (e.g., aniline)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Coupling agent (e.g., phenol or β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in dilute hydrochloric acid in a beaker and cool the solution to 0-5°C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite to the amine solution, keeping the temperature below 5°C. The reaction is complete when the solution gives a positive test for nitrous acid with starch-iodide paper.
-
-
Coupling:
-
Dissolve the coupling agent in a dilute solution of sodium hydroxide in a separate beaker and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with constant stirring.
-
A brightly colored precipitate of the azo dye will form.
-
Allow the reaction to go to completion, then filter the dye, wash it with cold water, and dry it.
-
Signaling Pathways and Experimental Workflows in DOT Language
The logical progression from the foundational discoveries to the synthesis of a specific Acid Black dye can be visualized as follows:
Caption: Logical flow from foundational discoveries to the synthesis of Acid Black 1.
The experimental workflow for the synthesis of Acid Black 1 can be represented as:
Caption: Experimental workflow for the synthesis of Acid Black 1.
Quantitative Data of Early Acid Black Dyes
The fastness properties of early synthetic dyes were a significant concern, with many showing poor resistance to light and washing. The development of new dyes often focused on improving these characteristics.
| Dye Name | C.I. Name | Lightfastness (Wool) | Washfastness (Wool) |
| Aniline Black | Pigment Black 1 | Generally Good | Good |
| Naphthol Blue Black | Acid Black 1 | Fair to Good | Moderate |
| Early Direct Blacks | e.g., Direct Black E | Moderate | Poor to Moderate |
Note: Fastness ratings are qualitative and based on historical data. The Blue Wool Scale (for lightfastness) and Grey Scale (for washfastness) are modern standards and direct historical correlations can be approximate. Lightfastness of acid dyes can range from poor to excellent.
Conclusion
The discovery and development of Acid Black dyes were integral to the broader history of synthetic colorants. From the initial observations of aniline's color-forming properties to the sophisticated multi-step synthesis of complex azo dyes, this journey reflects the rapid advancements in organic chemistry during the 19th and early 20th centuries. The quest for a stable, versatile, and economically viable black dye drove innovation, leading to the creation of foundational products like Acid Black 1, which laid the groundwork for the vast array of synthetic colorants available today. This rich history continues to inform modern research in dye chemistry, materials science, and even the development of novel therapeutic agents.
References
An In-depth Technical Guide to Acid Dyes for Protein Analysis: Understanding Acid Black 24 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of specific acid dyes in protein analysis, with a primary focus on clarifying the roles of Acid Black 24 and the more commonly utilized Naphthol Blue Black (also known as Amido Black 10B or Acid Black 1). This document will delve into their chemical properties, applications in protein staining, and detailed experimental protocols, presenting quantitative data in a structured format and visualizing workflows for clarity.
Introduction: The Role of Acid Dyes in Protein Quantification
Acid dyes are a class of synthetic dyes that are widely used in the textile industry and have found significant applications in biological research, particularly for the staining of proteins. Their utility in protein analysis stems from their ability to bind to the basic amino acid residues in proteins, such as lysine, arginine, and histidine, as well as to the protein backbone itself. This binding is primarily electrostatic, involving the negatively charged sulfonate groups of the dye and the positively charged groups on the protein. This interaction allows for the visualization and quantification of proteins separated by electrophoresis or transferred to membranes.
A notable point of clarification is the distinction between This compound and Naphthol Blue Black . While both are acid dyes, the scientific literature and commercial suppliers predominantly reference Naphthol Blue Black (Amido Black 10B, Acid Black 1) for protein staining applications. This compound is primarily known as a textile and leather dye.[1][2] This guide will address both, focusing on the well-established protocols for Naphthol Blue Black in protein analysis.
Chemical and Physical Properties
To understand the application of these dyes, a comparison of their fundamental properties is essential. The following table summarizes the key characteristics of this compound and Naphthol Blue Black.
| Property | This compound | Naphthol Blue Black (Amido Black 10B / Acid Black 1) |
| Synonyms | C.I. This compound, C.I. 26370, Milling Black 2BNS | Amido Black 10B, Naphthol Blue Black, C.I. 20470, Acid Black 1 |
| CAS Number | 3071-73-6[3] | 1064-48-8 |
| Molecular Formula | C₃₆H₂₃N₅Na₂O₆S₂[3] | C₂₂H₁₄N₆Na₂O₉S₂ |
| Molecular Weight | 731.71 g/mol | 616.49 g/mol |
| Molecular Structure | Double azo class | Diazo dye |
| Appearance | Blue-black powder | Dark brown to black powder |
| Solubility | Soluble in water (red-light blue to black), soluble in ethanol (navy), slightly soluble in acetone. | Soluble in water (blue-black), soluble in ethanol (blue), slightly soluble in acetone. |
Applications in Protein Analysis
Naphthol Blue Black is a versatile stain used for the detection of proteins in various formats. Its primary applications include:
-
Staining proteins in polyacrylamide gels (SDS-PAGE): It serves as a general protein stain to visualize all proteins separated by electrophoresis.
-
Staining proteins on membranes: It is used for the total protein staining of nitrocellulose and polyvinylidene difluoride (PVDF) membranes in Western blotting. This is a crucial step for total protein normalization, an alternative to using housekeeping proteins as loading controls.
-
Quantification of protein: The dye can be eluted from stained protein bands and quantified spectrophotometrically.
The detection sensitivity of Naphthol Blue Black is approximately 20% that of Coomassie Brilliant Blue R-250. It can detect protein levels down to 50 ng on both PVDF and nitrocellulose membranes.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for using Naphthol Blue Black in protein analysis.
This protocol is adapted for staining proteins following separation by SDS-PAGE.
Materials:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in 7% (v/v) acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid.
-
Fixing Solution (optional but recommended): 40% methanol, 10% acetic acid.
Procedure:
-
Fixation (Optional): After electrophoresis, immerse the gel in the fixing solution for at least 1 hour. This step helps to precipitate the proteins within the gel matrix and remove interfering substances.
-
Staining: Decant the fixing solution and immerse the gel in the Naphthol Blue Black staining solution for a minimum of 2 hours at room temperature with gentle agitation.
-
Destaining: Remove the staining solution and add the destaining solution. Gently agitate the gel. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a faint background. For polyacrylamide gels, this may take several hours or can be done overnight.
-
Storage: Once destained, the gel can be stored in distilled water.
This protocol is suitable for staining proteins transferred to nitrocellulose or PVDF membranes.
Materials:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in 10% (v/v) methanol and 2% (v/v) acetic acid.
-
Destaining Solution: 50% (v/v) methanol and 7% (v/v) acetic acid.
-
Wash Solution: Distilled water.
Procedure:
-
Post-Transfer Wash: After protein transfer, wash the membrane briefly with distilled water.
-
Staining: Immerse the membrane in the staining solution for 15-30 minutes with gentle agitation.
-
Destaining: Transfer the membrane to the destaining solution and agitate for 5-10 minutes, or until the protein bands are clearly visible against a clear background.
-
Final Wash: Rinse the membrane with distilled water to remove residual destaining solution. The membrane can then be dried and imaged.
Quantitative Data Summary
The performance of a protein stain is evaluated based on several quantitative parameters. The table below summarizes the key metrics for Naphthol Blue Black.
| Parameter | Value / Observation |
| Detection Sensitivity | Approximately 20% of Coomassie Brilliant Blue R-250. |
| Limit of Detection | ~50 ng per protein band on nitrocellulose and PVDF membranes. |
| Linear Dynamic Range | While specific data is limited in the provided results, total protein stains like Naphthol Blue Black are generally considered to have a wider linear range than housekeeping proteins for normalization. |
| Compatibility | Suitable for polyacrylamide gels, agarose gels, nitrocellulose, and PVDF membranes. Compatible with downstream applications like protein sequencing. |
Visualizations
To further clarify the experimental processes and the relationship between the discussed dyes, the following diagrams are provided.
Caption: Workflow for staining proteins in polyacrylamide gels.
Caption: Workflow for staining proteins on membranes.
Caption: Relationship between this compound and Naphthol Blue Black.
Conclusion
In the context of protein analysis, the term "Acid Black" most commonly refers to Naphthol Blue Black (Amido Black 10B or Acid Black 1), a reliable and widely documented stain for proteins in gels and on membranes. While this compound is a distinct chemical entity, its application in routine protein electrophoresis and blotting is not well-established in the available scientific literature. For researchers and professionals in drug development, utilizing the standardized protocols for Naphthol Blue Black ensures reproducibility and accuracy in protein visualization and total protein normalization for quantitative Western blotting. This guide provides the necessary technical details and protocols to effectively employ this class of dyes in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols: Acid Black 24 Protein Staining for PAGE Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Black 24 is a diazo dye that can be utilized for the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE). This method provides a rapid and cost-effective alternative to other common staining techniques such as Coomassie Brilliant Blue or silver staining. The underlying principle involves the binding of the negatively charged dye to positively charged amino acid residues in proteins under acidic conditions, resulting in the formation of a visible blue-black protein-dye complex. This protocol details a representative method for the use of this compound for staining proteins in PAGE gels, based on established procedures for similar acid dyes like Amido Black. The described procedure is suitable for qualitative visualization of protein bands and can be adapted for semi-quantitative analysis.
Materials and Reagents
-
Staining Solution:
-
This compound: 0.1% (w/v)
-
Methanol: 40% (v/v)
-
Glacial Acetic Acid: 10% (v/v)
-
Deionized Water: to final volume
-
-
Destaining Solution:
-
Methanol: 50% (v/v)
-
Glacial Acetic Acid: 7% (v/v)
-
Deionized Water: to final volume
-
-
Gel Storage Solution:
-
Glacial Acetic Acid: 7% (v/v)
-
Deionized Water: to final volume
-
-
Polyacrylamide gel containing separated proteins
-
Orbital shaker
-
Staining and destaining trays
-
Gel imaging system
Experimental Protocol
This protocol is optimized for a standard mini-gel (approx. 8 cm x 10 cm x 1 mm). Volumes should be adjusted for larger or smaller gels to ensure the gel is fully submerged.
1. Gel Fixation (Optional but Recommended)
-
Following electrophoresis, place the PAGE gel in a clean staining tray.
-
Add a sufficient volume of a fixing solution (e.g., 40% methanol, 10% acetic acid in water) to completely cover the gel.
-
Incubate for 30-60 minutes on an orbital shaker at room temperature. This step helps to precipitate the proteins within the gel matrix and removes interfering substances like SDS.
2. Staining
-
Decant the fixing solution.
-
Add enough this compound Staining Solution to fully immerse the gel (approximately 50-100 mL for a mini-gel).
-
Incubate the gel in the staining solution for 1 to 2 hours at room temperature with gentle agitation on an orbital shaker.[1][2] Shorter incubation times may be sufficient for gels with higher protein loads, while longer times can increase sensitivity for lower abundance proteins.
3. Destaining
-
Pour off the staining solution. The staining solution can often be reused a few times.
-
Briefly rinse the gel with deionized water or directly with Destaining Solution to remove excess surface stain.
-
Add a generous volume of Destaining Solution to the tray.
-
Agitate the gel in the destaining solution at room temperature. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a faint blue or clear background.[1] This process may take several hours. For a more rapid destain, the solution can be changed more frequently.
4. Gel Storage and Imaging
-
Once the desired background clarity is achieved, decant the destaining solution.
-
Wash the gel with deionized water or the Gel Storage Solution for 10-15 minutes.
-
The gel can now be imaged using a standard flatbed scanner or a dedicated gel documentation system.
-
For long-term storage, immerse the gel in the Gel Storage Solution and store it in a sealed bag at 4°C.
Data Presentation
The performance of protein stains is typically evaluated based on their sensitivity (limit of detection) and linear dynamic range. While specific quantitative data for this compound in PAGE gels is not widely published, the following table summarizes the expected performance based on data from the closely related dye, Amido Black (also known as Naphthol Blue Black or Acid Black 1).
| Parameter | Typical Value | Notes |
| Limit of Detection | ~50 ng/band | Sensitivity can be influenced by protein composition, gel thickness, and staining/destaining times.[3] |
| Linear Dynamic Range | Variable | Generally exhibits a narrower linear range compared to fluorescent dyes. Best suited for semi-quantitative analysis. |
| Staining Time | 1 - 2 hours | Can be adjusted based on experimental needs.[1] |
| Compatibility | Mass Spectrometry | Generally considered compatible, though destaining must be thorough. |
| Western Blot | Not recommended for pre-staining before transfer as it is a permanent stain. Use for staining the membrane post-transfer. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the this compound protein staining protocol.
Caption: Workflow for this compound protein staining in PAGE gels.
References
Application Notes and Protocols for Total Protein Staining in Western Blot Analysis with Naphthol Blue Black
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Naphthol Blue Black, a sensitive and efficient anionic dye for the visualization of proteins on nitrocellulose and PVDF membranes following Western blot analysis. Naphthol Blue Black, also known as Amido Black 10B or Acid Black 1, serves as a valuable tool for confirming protein transfer, assessing lane-to-lane loading variations, and for total protein normalization.
Introduction
Naphthol Blue Black is an anionic dye that binds to proteins, enabling rapid and reversible staining of protein bands on transfer membranes. Its interaction with proteins is primarily based on electrostatic interactions between the dye's sulfonate groups and positively charged amino acid residues (such as lysine and arginine), as well as non-covalent binding to hydrophobic regions of proteins. This staining method offers a straightforward and cost-effective way to visualize the entire protein profile on a blot, ensuring the quality of the transfer before proceeding with more time-consuming and expensive immunodetection steps.
It is important to note that while "Acid Black 24" is a distinct chemical entity (CAS 3071-73-6), the commonly used black protein stain in Western blotting is Naphthol Blue Black (also known as Amido Black 10B or Acid Black 1, CAS 1064-48-8)[1][2][3][4][5]. The protocols provided herein pertain to the use of Naphthol Blue Black.
Data Presentation
For effective comparison, the performance characteristics of Naphthol Blue Black are summarized below in comparison to other common total protein stains.
| Stain | Minimum Amount Detected | Membrane Compatibility | Reversibility | Downstream Compatibility |
| Naphthol Blue Black (Amido Black 10B) | ~50 ng | PVDF, Nitrocellulose | Yes | Immunodetection, Sequencing |
| Ponceau S | ~200 ng | PVDF, Nitrocellulose | Yes | Immunodetection, Sequencing |
| Coomassie Brilliant Blue R-250 | ~50 ng | PVDF | No (Fixes protein) | Limited |
Experimental Protocols
-
Naphthol Blue Black (Amido Black 10B) powder
-
Methanol
-
Glacial Acetic Acid
-
Deionized Water
-
Orbital shaker
-
Staining and destaining trays
-
Staining Solution (0.1% Naphthol Blue Black):
-
Dissolve 0.1 g of Naphthol Blue Black in 100 mL of a solution containing 10% methanol and 2% acetic acid.
-
Filter the solution to remove any particulate matter.
-
-
Destaining Solution:
-
Prepare a solution of 50% methanol and 7% acetic acid in deionized water.
-
-
Post-Transfer Wash: After completing the protein transfer from the gel to the membrane, briefly rinse the membrane with deionized water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in the 0.1% Naphthol Blue Black staining solution. Place it on an orbital shaker and incubate for 15-30 minutes at room temperature.
-
Destaining: Transfer the membrane to the destaining solution. Agitate gently on an orbital shaker for 5-10 minutes, or until the protein bands are clearly visible against a lighter background. The destaining time may be adjusted based on the desired contrast.
-
Final Wash: Rinse the membrane thoroughly with deionized water to remove the destaining solution.
-
Imaging: The stained membrane can now be imaged to document the protein transfer efficiency and loading consistency.
-
Reversal of Staining (for subsequent immunodetection): To proceed with immunodetection, the stain must be removed. Wash the membrane extensively with TBS-T (Tris-Buffered Saline with Tween 20) or PBS-T (Phosphate-Buffered Saline with Tween 20) until the stain is no longer visible. The membrane is then ready for the blocking step of the Western blot protocol.
Mandatory Visualizations
Caption: A streamlined workflow of Western blot analysis, including the total protein staining step.
Caption: The binding mechanism of Naphthol Blue Black to proteins on a membrane.
References
Staining Collagen Fibers with Acid Black 24 in Tissue Sections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in the extracellular matrix (ECM), provides structural support to tissues and plays a crucial role in cellular regulation, tissue development, and wound healing. The visualization and quantification of collagen fibers are essential for studying a wide range of physiological and pathological processes, including fibrosis, cancer progression, and tissue regeneration. While several histological stains are employed for this purpose, this document details the application of Acid Black 24, an anionic azo dye, for staining collagen fibers in tissue sections.
Disclaimer: Established protocols for the specific use of this compound in routine histological collagen staining are not widely documented in scientific literature. The protocols and data presented herein are based on the general principles of acid dye staining for collagen and may require optimization for specific applications and tissue types.
Principle of Staining
Acid dyes, such as this compound, are characterized by their negatively charged sulfonic acid groups. In an acidic staining solution, tissue proteins, particularly the basic amino acid residues (like lysine and arginine) in collagen, become positively charged.[1] This allows for ionic bonding between the anionic dye molecules and the cationic sites on the collagen fibers.[2] The selectivity of acid dyes for collagen over other tissue components in certain staining methods, like trichrome stains, is influenced by factors such as dye molecular size, the use of polyacids (e.g., phosphomolybdic or phosphotungstic acid), and the pH of the staining solutions.[3] Polyacids are thought to act as a "dye-differentiating agent," helping to remove smaller dye molecules from less dense structures like cytoplasm while allowing larger dye molecules to be retained by the denser collagen fibers.
This compound is a double azo dye with a molecular weight of 731.71 g/mol and the molecular formula C₃₆H₂₃N₅Na₂O₆S₂.[4][5] Its chemical structure and anionic nature make it a plausible candidate for binding to the basic groups in collagen, similar to other acid dyes used in histology.
Applications in Research and Drug Development
The staining of collagen fibers is critical in various research and development areas:
-
Fibrosis Research: To assess the extent of collagen deposition in fibrotic diseases affecting organs such as the liver, kidney, lung, and heart.
-
Oncology: To study the tumor microenvironment, where collagen remodeling can influence tumor growth, invasion, and metastasis.
-
Wound Healing Studies: To evaluate the quality and progression of tissue repair by monitoring collagen organization and deposition.
-
Biomaterial and Tissue Engineering: To assess the integration and remodeling of implanted scaffolds and engineered tissues.
-
Drug Efficacy Studies: To quantify the anti-fibrotic effects of novel therapeutic agents.
Experimental Protocols
The following is a proposed protocol for a trichrome-type staining method using this compound to stain collagen. This protocol is adapted from general trichrome staining principles and should be optimized for your specific tissue and experimental conditions.
Protocol 1: Proposed Trichrome-Type Staining with this compound
Solutions Required:
-
Bouin's Fluid (Optional Pre-fixation/Mordant): Standard formulation.
-
Weigert's Iron Hematoxylin: Standard formulation for nuclear staining resistant to acidic solutions.
-
Biebrich Scarlet-Acid Fuchsin Solution: Standard formulation for staining cytoplasm and muscle.
-
Phosphomolybdic/Phosphotungstic Acid Solution: 5% aqueous solution.
-
This compound Staining Solution (Hypothetical): 0.5% this compound (w/v) in 1% aqueous acetic acid. Concentration may require optimization.
-
1% Acetic Acid Solution: For rinsing.
Procedure for Formalin-Fixed, Paraffin-Embedded (FFPE) Sections:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through graded alcohols: 100% (2 changes, 3 minutes each), 95%, and 70% (3 minutes each).
-
Rinse in distilled water.
-
-
Mordanting (Optional but Recommended):
-
For improved staining, incubate sections in Bouin's fluid at 56°C for 1 hour.
-
Wash in running tap water until the yellow color disappears.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate briefly in 0.5% acid alcohol if necessary.
-
"Blue" the nuclei in running tap water or Scott's tap water substitute.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 5-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation:
-
Place slides in 5% phosphomolybdic or phosphotungstic acid solution for 10-15 minutes. This step is crucial for removing the red stain from collagen.
-
Do not rinse with water after this step.
-
-
Collagen Staining:
-
Transfer slides directly to the this compound staining solution for 10-20 minutes.
-
-
Dehydration and Mounting:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through 95% and absolute ethanol.
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Keratin: Red/Pink
-
Collagen: Blue-Black
Protocol 2: Quantitative Analysis of Collagen Staining
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify collagen from the stained sections.
-
Image Acquisition:
-
Capture high-resolution digital images of the stained sections using a bright-field microscope.
-
Ensure consistent lighting, magnification, and camera settings across all images to be compared.
-
-
Image Processing and Analysis (using ImageJ/Fiji):
-
Open the captured image.
-
Color Deconvolution: Use the color deconvolution plugin to separate the image into its constituent stains (hematoxylin, red stain, and black stain).
-
Thresholding: Select the image channel corresponding to the this compound stain. Apply a color threshold to specifically select the black-stained collagen fibers.
-
Measurement: Measure the area of the thresholded region (Collagen Area).
-
Measure the total tissue area in the image.
-
Calculation: Calculate the collagen area fraction as: (Collagen Area / Total Tissue Area) x 100%
-
Data Presentation
Quantitative data from collagen analysis should be presented clearly for comparison between experimental groups.
Table 1: Hypothetical Quantitative Analysis of Liver Fibrosis
| Treatment Group | N | Collagen Area Fraction (%) (Mean ± SD) | p-value (vs. Control) |
| Control | 8 | 1.5 ± 0.4 | - |
| Disease Model | 8 | 12.8 ± 2.1 | <0.001 |
| Drug A | 8 | 7.2 ± 1.5 | <0.01 |
| Drug B | 8 | 4.1 ± 0.9 | <0.001 |
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for staining and quantitative analysis of collagen.
Caption: Collagen interaction with integrins activates signaling.
References
- 1. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | C36H25N5NaO6S2 | CID 24186275 - PubChem [pubchem.ncbi.nlm.nih.gov]
Acid Black 24 staining solution preparation and storage
Application Note: Acid Black 24 Staining Solution
Introduction
This compound, also known as Naphthol Blue Black or Amido Black 10B, is an anionic diazo dye used extensively in life science research.[1] Its primary application is the staining of proteins in various formats, including polyacrylamide and agarose gels (after electrophoresis) and on nitrocellulose or PVDF membranes (in Western blotting).[1] The dye binds to the positive charges of amino groups on proteins, yielding a characteristic blue-black color, making it a valuable tool for protein detection and quantification.[2] Its sensitivity is comparable to Coomassie Brilliant Blue R. This document provides detailed protocols for the preparation, use, and storage of this compound staining solutions.
Data Presentation: Reagent Composition
The tables below summarize the quantitative data for preparing the staining and destaining solutions, providing a clear and quick reference for laboratory use.
Table 1: Staining Solution (0.1% w/v) For a final volume of 100 mL
| Component | Chemical Formula | Concentration | Quantity |
| This compound (Amido Black 10B) | C₂₂H₁₄N₆Na₂O₉S₂ | 0.1% (w/v) | 0.1 g |
| Methanol | CH₃OH | 40% (v/v) | 40 mL |
| Glacial Acetic Acid | CH₃COOH | 10% (v/v) | 10 mL |
| Distilled Water | H₂O | - | To 100 mL |
Table 2: Destaining Solution For a final volume of 1000 mL
| Component | Chemical Formula | Concentration | Quantity |
| Methanol | CH₃OH | 5% (v/v) | 50 mL |
| Glacial Acetic Acid | CH₃COOH | 7% (v/v) | 70 mL |
| Distilled Water | H₂O | - | To 1000 mL |
Experimental Protocols
Protocol 1: Preparation of Staining and Destaining Solutions
1.1. Materials and Equipment:
-
This compound (Amido Black 10B) powder (C.I. 20470)
-
Methanol
-
Glacial Acetic Acid
-
Distilled or deionized water
-
Graduated cylinders
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Storage bottles
1.2. Staining Solution Preparation (100 mL):
-
Weigh 0.1 g of this compound powder and place it into a 250 mL beaker.
-
Add 40 mL of methanol to the beaker.
-
Add 10 mL of glacial acetic acid.
-
Place the beaker on a magnetic stirrer and mix gently.
-
Slowly add distilled water to bring the final volume to 100 mL.
-
Continue mixing until the dye is completely dissolved.
-
The freshly prepared staining solution should be filtered before its first use to remove any particulates.
1.3. Destaining Solution Preparation (1000 mL):
-
Measure 50 mL of methanol and pour it into a 1000 mL graduated cylinder or flask.
-
Add 70 mL of glacial acetic acid.
-
Add distilled water to bring the final volume to 1000 mL.
-
Mix the solution thoroughly.
Protocol 2: Staining Proteins on Membranes (e.g., Western Blot)
2.1. Procedure:
-
Following protein transfer, rinse the membrane briefly with distilled water.
-
Immerse the membrane completely in the this compound staining solution.
-
Incubate for 5 to 15 minutes at room temperature with gentle agitation.
-
Remove the membrane from the staining solution. The staining solution can be collected and reused.
-
Transfer the membrane to the destaining solution.
-
Destain for 5-10 minutes with gentle agitation, or until the protein bands are clearly visible against a clear background. Change the destaining solution 1-3 times if necessary.
-
Once destaining is complete, rinse the membrane with distilled water to stop the process.
Protocol 3: Staining Proteins in Polyacrylamide Gels (SDS-PAGE)
3.1. Procedure:
-
After electrophoresis, place the gel in a suitable container.
-
Immerse the gel in the this compound staining solution, ensuring the gel is fully submerged. A volume of 50 mL is typically sufficient for a mini-gel.
-
Incubate for 1 to 2 hours at room temperature with gentle agitation on a shaker.
-
Pour off the staining solution (it can be saved for future use) and wash the gel with the destaining solution.
-
Incubate the gel in the destaining solution with gentle agitation. Change the destaining solution every 30 minutes until the protein bands are sharp and the background is clear.
Storage and Stability
-
Staining and Destaining Solutions : Both solutions should be stored in tightly sealed containers at room temperature (+15°C to +25°C).
-
Stability : When stored correctly, the staining solution is stable for up to 6 months. The destaining solution is also stable for an extended period under the same conditions.
-
Safety : Handle this compound powder and solutions with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Mixing should ideally be performed in a chemical fume hood.
Visualized Workflow
Caption: Workflow for this compound solution preparation and use.
References
Application Notes and Protocols for Protein Quantification Using Amido Black 10B (Acid Black 1)
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed protocol for the quantification of proteins using Amido Black 10B, also known as Acid Black 1. This colorimetric assay is a rapid, sensitive, and cost-effective method suitable for determining protein concentration in various sample types, including those immobilized on membranes (e.g., Western blots) and in solution. The protocol described herein is robust and can be adapted for different laboratory settings. This application note includes comprehensive experimental procedures, data presentation in a tabular format for easy interpretation, and diagrams illustrating the experimental workflow and the underlying chemical principle of the assay.
Introduction
Accurate determination of protein concentration is a fundamental requirement in many biological and biochemical research areas, including drug development. The Amido Black 10B assay is a reliable method for protein quantification.[1][2] This anionic dye binds to proteins, and the amount of bound dye is proportional to the protein concentration.[3] The assay can be performed on proteins that are in solution or immobilized on a solid support, such as nitrocellulose or PVDF membranes.[4] The dye interacts with the basic amino acid residues of proteins, primarily through electrostatic and van der Waals interactions, resulting in a stable blue-black complex. The bound dye can then be eluted and quantified spectrophotometrically. This method is particularly useful for its sensitivity, with the ability to detect nanogram amounts of protein.[3]
Principle of the Method
Amido Black 10B is an anionic diazo dye that binds to proteins under acidic conditions. The staining solution typically contains methanol and acetic acid, which help to fix the proteins and facilitate the binding of the dye. The sulfonic acid groups on the Amido Black 10B molecule are negatively charged at acidic pH and interact with the positively charged amino groups of basic amino acid residues (such as lysine, arginine, and histidine) and the N-terminus of the protein. This interaction forms a stable, colored protein-dye complex. Unbound dye is then washed away, and the amount of dye bound to the protein is quantified by measuring the absorbance after elution. The intensity of the color is directly proportional to the amount of protein present in the sample.
Caption: Chemical principle of Amido Black 10B protein staining.
Materials and Reagents
-
Amido Black 10B (Acid Black 1) powder
-
Methanol, analytical grade
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Bovine Serum Albumin (BSA) for standards
-
Cellulose acetate membranes or 96-well microtiter plates
-
Spectrophotometer or microplate reader capable of reading absorbance at 620-630 nm.
-
Microcentrifuge tubes
-
Pipettes and tips
Reagent Preparation:
-
Staining Solution (0.1% w/v Amido Black 10B): Dissolve 0.1 g of Amido Black 10B in a mixture of 45 mL methanol, 10 mL glacial acetic acid, and 45 mL distilled water. Store at room temperature.
-
Destaining Solution: Mix 90 mL of ethanol with 10 mL of glacial acetic acid. Alternatively, a solution of 45% methanol and 10% acetic acid in water can be used.
-
Elution Buffer (0.2 M NaOH): Dissolve 0.8 g of NaOH in 100 mL of distilled water.
-
Protein Standard Stock Solution (1 mg/mL BSA): Dissolve 10 mg of BSA in 10 mL of an appropriate buffer (e.g., PBS or saline). Prepare a series of dilutions for the standard curve.
Experimental Protocols
Two primary protocols are presented: one for proteins in solution and another for proteins immobilized on a membrane.
4.1. Protocol for Protein Quantification in Solution (Microplate Method)
This protocol is adapted for quantifying protein in solution using a 96-well plate format.
-
Sample and Standard Preparation: Prepare a series of protein standards (e.g., BSA) with concentrations ranging from 0.1 to 2 mg/mL. Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well plate.
-
Drying: Allow the spots to air-dry completely at room temperature.
-
Staining: Add 200 µL of Amido Black 10B staining solution to each well and incubate for 5-10 minutes at room temperature with gentle shaking.
-
Washing: Carefully aspirate the staining solution and wash the wells three times with 200 µL of destaining solution to remove unbound dye.
-
Elution: Add 200 µL of 0.2 M NaOH to each well to elute the bound dye. Incubate for 15 minutes with gentle shaking until the color is uniform.
-
Measurement: Measure the absorbance of each well at 620 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
4.2. Protocol for Protein Quantification on Membranes
This protocol is suitable for quantifying proteins transferred to nitrocellulose or PVDF membranes.
-
Membrane Preparation: After protein transfer (e.g., Western blot), wash the membrane briefly with distilled water.
-
Staining: Immerse the membrane in the Amido Black 10B staining solution for 1-5 minutes with gentle agitation.
-
Destaining: Transfer the membrane to the destaining solution and wash for 3-5 minutes, or until the background is clear and the protein bands are distinct. Repeat with fresh destaining solution if necessary.
-
Documentation: The stained membrane can be photographed or scanned for qualitative analysis.
-
Quantification (Optional): For quantitative analysis, excise the protein bands of interest and place them in separate microcentrifuge tubes. Add a defined volume of elution buffer (e.g., 1 mL of 0.2 M NaOH) to each tube and incubate until the dye is completely eluted. Measure the absorbance of the eluate at 620 nm and compare it to a standard curve generated from known amounts of protein spotted on the same membrane.
Caption: Experimental workflow for protein quantification using Amido Black 10B.
Data Presentation
The performance of the Amido Black 10B protein assay is summarized in the table below. The values are compiled from various literature sources and may vary depending on the specific protocol and instrumentation used.
| Parameter | Value | Reference |
| Linear Range | 1 - 20 µg | |
| 0.125 - 4.0 mg/ml | ||
| 2 - 24 µg | ||
| Sensitivity (Limit of Detection) | >50 ng/band (on membranes) | |
| Can detect nanogram amounts | ||
| Wavelength of Max. Absorbance | 620 nm | |
| Reproducibility | High (r² = 0.950–0.999 for linear regression) |
Discussion and Troubleshooting
The Amido Black 10B assay is a versatile and sensitive method for protein quantification. However, certain substances can interfere with the assay. High concentrations of detergents, lipids, and other molecules that can bind to the dye may lead to inaccurate results. It is important to include appropriate controls and to prepare standards in a buffer that is similar in composition to the unknown samples.
Common Issues and Solutions:
-
High Background: This can be caused by incomplete washing or prolonged staining times. Ensure thorough washing with the destaining solution.
-
Low Sensitivity: This may result from insufficient staining time or the presence of interfering substances. Optimize the staining time and ensure that the samples are free from high concentrations of interfering agents.
-
Non-linear Standard Curve: This can occur if the protein concentrations are outside the linear range of the assay. Adjust the concentrations of the standards to fall within the linear range.
-
Protein-to-Protein Variation: The extent of dye binding can vary between different proteins due to differences in their amino acid composition. It is therefore recommended to use a standard protein that is similar to the protein being assayed, if possible.
Conclusion
The Amido Black 10B protein assay is a simple, rapid, and sensitive method for the quantification of proteins in a variety of sample types. The protocols provided in this application note offer a reliable framework for researchers, scientists, and drug development professionals to accurately determine protein concentrations in their daily work. By following the detailed methodologies and being aware of potential interferences, users can achieve reproducible and accurate results.
References
- 1. Amido black 10B - Wikipedia [en.wikipedia.org]
- 2. Determination of microgram quantities of protein in the presence of milligram levels of lipid with amido black 10B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Myelin Staining in Neuroscience
Preliminary Note on Acid Black 24
Initial searches for established protocols detailing the use of this compound for myelin staining in neuroscience did not yield specific methodologies for this application. The available information primarily describes this compound as an azo dye with applications in other chemical processes, but its use as a specific stain for myelin sheaths in biological tissue is not documented in the provided scientific literature.
In light of this, the following sections provide detailed application notes and protocols for well-established and widely used methods for myelin staining in neuroscience research: Luxol Fast Blue (LFB) and Black-Gold Staining . These techniques are standard in the field for their reliability and specificity in visualizing myelin.
I. Luxol Fast Blue (LFB) Staining for Myelin
Luxol Fast Blue (LFB) is a widely used stain to visualize myelin in the central nervous system (CNS).[1] The stain binds to the phospholipids of the myelin sheath, appearing blue, which allows for the clear differentiation of myelinated fibers.[1] It is often used in combination with a counterstain, such as Cresyl Violet, to visualize cell nuclei.[1]
Quantitative Data for LFB Staining
| Parameter | Value | Notes |
| Tissue Section Thickness | 5-10 µm (paraffin), 20-30 µm (frozen) | Optimal thickness for visualization.[2] |
| LFB Staining Solution | 0.1% Luxol Fast Blue in 95% Ethanol with 0.05% Acetic Acid | Prepare fresh before use.[3] |
| Staining Temperature | 56°C | For overnight incubation. |
| Staining Duration | 16-24 hours | Ensures complete staining of myelin. |
| Differentiation Solution | 0.05% Lithium Carbonate | Used to remove excess stain. |
| Counterstain Solution | Cresyl Violet solution | Stains Nissl substance in neurons. |
| Counterstain Duration | 30-40 seconds | Time can be adjusted based on desired intensity. |
Experimental Protocol for LFB Staining
This protocol is suitable for formalin-fixed, paraffin-embedded, or frozen sections of brain and spinal cord tissue.
A. Solution Preparation
-
Luxol Fast Blue Solution (0.1%):
-
Dissolve 1 g of Luxol Fast Blue MBSN (Solvent Blue 38) in 1000 mL of 95% ethanol.
-
Add 5 mL of 10% acetic acid.
-
Filter before use.
-
-
Lithium Carbonate Solution (0.05%):
-
Dissolve 0.5 g of lithium carbonate in 1000 mL of distilled water.
-
-
70% Ethanol
-
Cresyl Violet Acetate Solution
B. Staining Procedure
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 changes of 5 minutes each).
-
Hydrate through descending grades of ethanol: 100% (2 changes of 3 minutes each), 95% (1 change of 3 minutes).
-
For frozen sections, a defatting step in a 1:1 alcohol/chloroform mixture overnight may be necessary before hydration.
-
-
Staining:
-
Immerse slides in the LFB solution in an oven at 56°C overnight (for frozen sections, no longer than 16 hours).
-
-
Rinsing:
-
Rinse off excess stain with 95% ethanol.
-
Rinse in distilled water.
-
-
Differentiation:
-
Immerse slides in 0.05% lithium carbonate solution for 30 seconds.
-
Continue differentiation in 70% ethanol for 30 seconds.
-
Rinse in distilled water.
-
Check microscopically. Gray matter should be colorless, and white matter should be sharply defined. Repeat differentiation steps if necessary.
-
-
Counterstaining:
-
Immerse slides in Cresyl Violet solution for 30-40 seconds.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Differentiate the counterstain in 95% ethanol for 5 minutes (monitor microscopically).
-
Dehydrate in 100% ethanol (2 changes of 5 minutes each).
-
Clear in xylene (2 changes of 5 minutes each).
-
Mount with a resinous medium.
-
Expected Results
-
Myelin/Myelinated Axons: Blue to green
-
Neurons/Nissl Substance: Violet
-
Neuropil: Pink or faint purple
Workflow Diagram for LFB Staining
Caption: Workflow for Luxol Fast Blue (LFB) myelin staining.
II. Black-Gold II Staining for Myelin
Black-Gold II is a stain that allows for the visualization of myelin in thin sections (20 to 50 µm thick) of formalin-fixed tissue. It produces stable and vibrant staining of myelin in any part of the brain and can be counterstained with cresyl violet. This method is advantageous for its speed, with the staining process taking less than an hour.
Quantitative Data for Black-Gold II Staining
| Parameter | Value | Notes |
| Tissue Fixation | Formalin-fixed (10-30 days) | Not suitable for fresh tissue. |
| Section Thickness | 20-50 µm | Optimal for this staining method. |
| Staining Temperature | 60°C | Staining below this temperature is poor. |
| Staining Duration | 12 minutes (initial) | Monitor every 2-3 minutes; time increases with solution use. |
| Fixing Solution | 1% Sodium Thiosulfate | Used after staining. |
| Fixing Duration | 3 minutes at 60°C | |
| Counterstain | Cresyl Violet | Optional. |
Experimental Protocol for Black-Gold II Staining
A. Solution Preparation
-
Black-Gold II Solution: Prepare according to the manufacturer's instructions (e.g., Histo-Chem Inc.).
-
1% Sodium Thiosulfate Solution: Dissolve 1 g of sodium thiosulfate in 100 mL of distilled water.
-
Cresyl Violet Acetate Solution (Optional)
B. Staining Procedure
-
Hydration:
-
Hydrate sections in distilled water for 2 minutes.
-
-
Staining:
-
Preheat the Black-Gold II solution to 60°C.
-
Incubate slides in the pre-warmed Black-Gold II solution at 60°C for 12 minutes.
-
After 12 minutes, monitor the slides at 2-3 minute intervals. Stop the incubation when the finest myelinated fibers appear dark red to black. A lavender background indicates overstaining.
-
-
Rinsing:
-
Rinse in distilled water for 2 minutes.
-
-
Fixing:
-
Incubate slides in 1% sodium thiosulfate solution at 60°C for 3 minutes.
-
-
Rinsing:
-
Rinse in distilled water (3 changes of 2 minutes each).
-
-
Counterstaining (Optional):
-
Stain in cresyl violet at room temperature or 60°C for 3 minutes.
-
Rinse in distilled water (3 changes of 2 minutes each).
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol: 70%, 95%, and 100% (3 minutes each).
-
Clear in xylene for 30 minutes or longer.
-
Mount with a resinous medium.
-
Expected Results
-
Myelin: Red to reddish-brown or black
-
Neurons (with counterstain): Violet
Workflow Diagram for Black-Gold II Staining
References
Application Notes: Acid Black 24 for Histological Staining
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Acid Black 24 is a diazo acid dye belonging to the azo class of compounds.[1][2] Primarily utilized in the textile and leather industries for its strong dyeing properties, its application in biological staining is not widely documented.[2][3] However, as an acid dye, it possesses the fundamental characteristics to act as a counterstain in histological preparations. Acid dyes, being anionic, bind to cationic (basic) components in tissue, such as the cytoplasm, muscle, and connective tissue, which are rich in proteins.[4] This property allows for the visualization of these structures in contrast to the cell nucleus, which is typically stained with a basic dye like hematoxylin.
These application notes provide a generalized, hypothetical protocol for the use of this compound as a histological stain. The methodology is based on established principles for other acid dyes used in histology. Optimization will be required for specific tissue types and experimental conditions.
Principle of Staining
The staining mechanism of acid dyes like this compound is based on electrostatic interactions. In an acidic staining solution, the amino groups of proteins within the cytoplasm and connective tissue become protonated, acquiring a positive charge. The anionic sulfonate groups of the this compound molecule then form ionic bonds with these positively charged tissue components, resulting in a black or blue-black coloration.
Materials
-
This compound (C.I. 26370) powder
-
Distilled or deionized water
-
Glacial acetic acid
-
Paraffin-embedded tissue sections on slides
-
Xylene or xylene substitute
-
Reagent alcohol (Ethanol) series (100%, 95%, 70%)
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Acid alcohol (e.g., 1% HCl in 70% ethanol)
-
Bluing reagent (e.g., Scott's tap water substitute or dilute lithium carbonate)
-
Permanent mounting medium
-
Coverslips
Reagent Preparation
1% this compound Staining Solution
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 ml of distilled water. Stir until fully dissolved; gentle heating may be applied if necessary.
-
Add 0.5-1.0 ml of glacial acetic acid to acidify the solution (to achieve a pH of approximately 2.5-4.0).
-
Mix well and filter before use to remove any particulate matter.
Experimental Protocol
The following is a general protocol for staining paraffin-embedded tissue sections with this compound as a counterstain to hematoxylin.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Hydrate through one change of 95% ethanol for 3 minutes.
- Hydrate through one change of 70% ethanol for 3 minutes.
- Rinse gently in running tap water.
2. Nuclear Staining:
- Immerse slides in a hematoxylin solution for 5-10 minutes.
- Rinse in running tap water.
- Differentiate briefly in acid alcohol (1-3 dips).
- Wash immediately in running tap water.
- "Blue" the sections in a suitable bluing reagent for 1-2 minutes.
- Wash in running tap water for 5 minutes.
3. This compound Counterstaining:
- Immerse slides in the 1% this compound staining solution for 1-5 minutes. Optimal time may vary depending on tissue type and desired staining intensity.
- Briefly rinse in distilled water to remove excess stain.
4. Dehydration, Clearing, and Mounting:
- Dehydrate rapidly through two changes of 95% ethanol for 2 minutes each.
- Dehydrate through two changes of 100% ethanol for 2 minutes each.
- Clear in two changes of xylene or a xylene substitute for 5 minutes each.
- Apply a drop of permanent mounting medium and place a coverslip, avoiding air bubbles.
Data Presentation
The following table summarizes the recommended, albeit hypothetical, parameters for this compound staining based on general protocols for acid dyes. Researchers should use these as a starting point for optimization.
| Parameter | Recommended Range | Notes |
| Staining Solution Concentration | 0.5% - 1.0% (w/v) in aqueous solution | Higher concentrations may lead to overstaining and require differentiation. |
| pH of Staining Solution | 2.5 - 4.0 | An acidic pH is critical for protonating tissue proteins, which facilitates the binding of the anionic dye. |
| Incubation Time | 1 - 5 minutes | Dependent on tissue type, thickness, and desired staining intensity. |
| Differentiation (Optional) | 0.5% - 1% Acetic Acid | Can be used to remove excess stain and improve contrast if overstaining occurs. |
| Fixative Compatibility | Formalin, Bouin's solution, Zenker's fluid | Generally compatible with common histological fixatives. |
Expected Results
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle, Collagen: Shades of black or blue-black
-
Erythrocytes: May stain black
Visualizations
Caption: General workflow for this compound histological staining.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Staining time too short. | Increase incubation time in this compound solution. |
| pH of staining solution is incorrect. | Verify and adjust the pH of the staining solution to be within the 2.5-4.0 range. | |
| Incomplete deparaffinization. | Ensure complete removal of paraffin wax with fresh xylene. | |
| Overstaining | Staining time too long. | Reduce incubation time. |
| Staining solution too concentrated. | Dilute the staining solution. | |
| Differentiate with 0.5% acetic acid after staining. | ||
| Precipitate on Section | Staining solution was not filtered. | Filter the staining solution before use. |
| Poor Nuclear-Cytoplasmic Contrast | Overstaining with this compound obscuring nuclear detail. | Decrease staining time with this compound or increase differentiation after hematoxylin. |
| Weak hematoxylin staining. | Use fresh hematoxylin solution and ensure proper bluing. |
Safety and Handling
This compound may cause an allergic skin reaction and causes serious eye irritation. It is advised to consult the Safety Data Sheet (SDS) before use. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder and ensure work is conducted in a well-ventilated area.
References
Application Notes and Protocols: Detection Methods in Electrophoretic Mobility Shift Assays (EMSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Electrophoretic Mobility Shift Assay (EMSA) is a widely used technique to study protein-nucleic acid interactions. The assay's principle lies in the reduced electrophoretic mobility of a protein-nucleic acid complex compared to the free nucleic acid probe. Visualizing these shifted complexes is a critical step in EMSA. While various detection methods exist, this document provides a comprehensive overview of non-radioactive staining methods.
A Note on Acid Black 24:
Initial inquiries regarding the use of this compound in EMSA have yielded no evidence of its application for staining protein-nucleic acid complexes in this context. Scientific literature and commercial documentation primarily describe this compound as an industrial azo dye. It is possible that this query arose from a confusion with a similarly named dye, Amido Black 10B (also known as Acid Black 1 or Naphthol Blue Black). Amido Black 10B is indeed used as a general protein stain for polyacrylamide gels and on western blot membranes. However, it is not a standard or recommended method for the primary detection of shifts in EMSA, where the target of visualization is typically the labeled nucleic acid. The standard and more sensitive methods for EMSA focus on detecting the nucleic acid component of the complex.
Part I: Recommended Non-Radioactive Staining for EMSA
For researchers moving away from radioactive probes, several fluorescent dyes offer high sensitivity for detecting the DNA or RNA probes within the gel. These dyes intercalate into the nucleic acid, and their fluorescence is significantly enhanced upon binding, allowing for visualization under appropriate illumination.
Commonly Used Fluorescent Dyes for EMSA:
-
SYBR® Green EMSA: A highly sensitive stain for dsDNA, ssDNA, and RNA.
-
GelRed® and GelGreen®: Newer generation dyes designed to be less mutagenic than ethidium bromide. GelRed® is compatible with UV transilluminators, while GelGreen® is optimized for blue light transilluminators.
-
SYPRO® Ruby EMSA Protein Gel Stain: While the primary detection in EMSA is of the nucleic acid, this stain can be used subsequently to counterstain for the protein component in the same gel, providing a more comprehensive picture of the interaction.
Data Presentation: Comparison of Fluorescent Dyes
| Feature | SYBR® Green | GelRed® | GelGreen® | Ethidium Bromide (for reference) |
| Detection Limit | As low as 25 pg of DNA | ~25 pg of DNA | ~100 pg of DNA | ~1 ng of DNA |
| Excitation Maxima | ~497 nm (with DNA) | ~300 nm, 497 nm (with DNA) | ~502 nm (with DNA) | ~300 nm, 518 nm (with DNA) |
| Emission Maxima | ~520 nm (with DNA) | ~592 nm (with DNA) | ~527 nm (with DNA) | ~605 nm (with DNA) |
| Mutagenicity | Low | Very Low | Very Low | High |
| Compatibility | UV or blue-light transilluminator | UV transilluminator | Blue-light transilluminator | UV transilluminator |
Part II: Experimental Protocols
Protocol 1: General EMSA Workflow
This protocol outlines the fundamental steps for performing an EMSA. Specific concentrations and incubation times should be optimized for each protein-nucleic acid pair.
Materials:
-
Purified protein of interest
-
DNA/RNA probe (labeled or unlabeled)
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
-
Loading Dye (e.g., 6X Ficoll or glycerol-based dye)
-
Native polyacrylamide gel (4-8%, depending on the size of the complex)
-
Running Buffer (e.g., 0.5X TBE)
Procedure:
-
Binding Reaction Setup:
-
In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and the nucleic acid probe.
-
Add the desired amount of protein to the reaction mixture. For quantitative experiments, this is often a titration.
-
Include a "no protein" control lane.
-
Incubate the reaction at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Carefully load the samples into the wells of the native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent denaturation of the protein.
-
-
Detection:
-
Proceed to the appropriate staining protocol below (Protocol 2).
-
Protocol 2: Post-Electrophoresis Staining with Fluorescent Dyes
This protocol is for staining the gel after the electrophoretic run and is generally recommended to avoid any potential interference of the dye with the protein-DNA binding.
Materials:
-
EMSA gel from Protocol 1
-
Staining solution (e.g., 1X SYBR® Green EMSA in 0.5X TBE buffer)
-
Staining tray
-
Gel imaging system with appropriate filters
Procedure:
-
Gel Removal:
-
Carefully remove the polyacrylamide gel from the glass plates.
-
-
Staining:
-
Place the gel in a clean staining tray.
-
Add enough staining solution to completely submerge the gel.
-
Incubate on a gentle shaker for 20-40 minutes at room temperature, protected from light.
-
-
Destaining (Optional):
-
For some dyes, a brief wash in water or running buffer can reduce background fluorescence.
-
-
Visualization:
-
Place the stained gel on a transilluminator (UV or blue light, depending on the dye).
-
Capture the image using a gel documentation system with the appropriate emission filter. The free probe will appear as a band at the bottom of the gel, while the protein-bound probe will be "shifted" to a higher position.
-
Part III: Visualizations
Diagram 1: General EMSA Workflow
Caption: A flowchart illustrating the major steps of an Electrophoretic Mobility Shift Assay.
Diagram 2: Logical Relationship in EMSA Lane Analysis
Caption: Logical flow for interpreting results from different EMSA control lanes.
Application of Acid Black 24 in Textile and Leather Dyeing: A Detailed Guide for Researchers
Introduction: Acid Black 24, a disazo acid dye, is a versatile colorant extensively used in the textile and leather industries for achieving deep black shades on protein and polyamide substrates. Its popularity stems from its good solubility in water, strong affinity for fibers such as wool, silk, nylon, and leather, and favorable fastness properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development (in the context of textile and leather chemical research) engaged in the study and application of this compound.
Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 26370 |
| CAS Number | 3071-73-6[1][2][3] |
| Molecular Formula | C₃₆H₂₃N₅Na₂O₆S₂[2][3] |
| Molecular Weight | 731.71 g/mol |
| Chemical Class | Disazo |
| Appearance | Black Powder |
| Hue | Bluish Black |
| Solubility | Soluble in water |
Mechanism of Dyeing
The application of this compound to protein (wool, silk, leather) and polyamide (nylon) fibers is based on the principles of ionic and secondary force interactions. Under acidic conditions, the amino groups (-NH₂) present in the polymer chains of these fibers become protonated, acquiring a positive charge (-NH₃⁺). This compound, being an anionic dye with sulfonate groups (-SO₃⁻), is attracted to these cationic sites. The dyeing process involves the following key stages:
-
Adsorption: The anionic dye molecules migrate from the dye bath to the surface of the fiber.
-
Diffusion: The dye molecules penetrate the amorphous regions of the fiber.
-
Fixation: Strong ionic bonds are formed between the dye's sulfonate groups and the protonated amino groups of the fiber. Additionally, weaker forces such as hydrogen bonds and van der Waals forces contribute to the overall dye-fiber interaction and fastness properties.
The following diagram illustrates the fundamental dyeing mechanism of an acid dye on a protein or polyamide fiber.
Caption: General mechanism of acid dyeing on protein and polyamide fibers.
Application in Textile Dyeing
This compound is suitable for dyeing wool, silk, and nylon. The general procedure involves preparing the substrate, setting the dye bath to the appropriate pH and temperature, and then introducing the dye. The specific conditions can be optimized to achieve desired shade depth and fastness properties.
Quantitative Dyeing Parameters for Textiles
The following table summarizes typical dyeing parameters for different textile fibers. Note that these are starting points and may require optimization based on the specific material and desired outcome.
| Parameter | Wool | Silk | Nylon |
| Dye Concentration (% owf) | 1.0 - 5.0 | 0.5 - 3.0 | 0.5 - 4.0 |
| Liquor Ratio | 1:20 - 1:40 | 1:30 - 1:50 | 1:20 - 1:40 |
| pH | 4.5 - 5.5 | 4.5 - 5.5 | 4.0 - 6.0 |
| Initial Temperature | 40°C | 30°C | 40°C |
| Final Temperature | 95 - 100°C | 85 - 90°C | 98 - 100°C |
| Dyeing Time at Final Temp. | 45 - 60 min | 30 - 45 min | 45 - 60 min |
| Auxiliaries | Leveling agent, Glauber's salt | Leveling agent, Acetic acid | Leveling agent, pH buffer |
% owf: on the weight of fiber
Experimental Protocols for Textile Dyeing
-
Material Preparation: Scour the wool yarn or fabric with a non-ionic detergent to remove any impurities and ensure uniform dye uptake. Rinse thoroughly.
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 1:30. Add a leveling agent (e.g., 1% owf) and Glauber's salt (5-10% owf) to the water. Adjust the pH to 4.5-5.5 using acetic acid.
-
Dyeing Process:
-
Introduce the wetted wool into the dye bath at 40°C.
-
Run for 10 minutes to ensure even distribution of auxiliaries.
-
Add the pre-dissolved this compound dye solution.
-
Raise the temperature to 98°C at a rate of 1.5°C/minute.
-
Hold at 98°C for 45-60 minutes, with gentle agitation.
-
-
Post-Treatment:
-
Cool the dye bath to 70°C.
-
Rinse the dyed wool with warm and then cold water until the water runs clear.
-
Perform a soaping treatment with a non-ionic detergent (e.g., 1 g/L) at 60°C for 15 minutes to remove any unfixed dye.
-
Rinse thoroughly and dry.
-
-
Material Preparation: Degum the silk fabric in a solution of mild soap or a specialized degumming agent. Rinse thoroughly.
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 1:40. Add a leveling agent (e.g., 0.5% owf). Adjust the pH to 4.5-5.5 with acetic acid.
-
Dyeing Process:
-
Introduce the wetted silk into the dye bath at 30°C.
-
Add the pre-dissolved this compound dye solution.
-
Raise the temperature to 85°C at a rate of 1°C/minute.
-
Hold at 85°C for 30-45 minutes.
-
-
Post-Treatment: Follow the post-treatment steps as described for wool dyeing.
-
Material Preparation: Scour the nylon fabric to remove any sizing agents or oils. Rinse well.
-
Dye Bath Preparation: Prepare a dye bath with a liquor ratio of 1:30. Add a leveling agent (e.g., 1-2% owf) and a pH buffer (e.g., ammonium sulfate) to maintain the pH between 4.0 and 6.0.
-
Dyeing Process:
-
Introduce the wetted nylon into the dye bath at 40°C.
-
Circulate for 10 minutes.
-
Add the pre-dissolved this compound dye.
-
Raise the temperature to 100°C at a rate of 2°C/minute.
-
Hold at 100°C for 45-60 minutes.
-
-
Post-Treatment: Follow the post-treatment steps as described for wool dyeing.
The following diagram illustrates a typical workflow for textile dyeing with this compound.
Caption: A generalized workflow for the exhaust dyeing of textiles with this compound.
Application in Leather Dyeing
This compound is also widely used for dyeing leather, particularly chrome-tanned leather, due to its ability to produce a uniform and deep black shade. The process typically involves neutralization of the tanned leather followed by the dyeing and fatliquoring steps.
Quantitative Dyeing Parameters for Leather
| Parameter | Chrome-Tanned Leather | Vegetable-Tanned Leather |
| Dye Concentration (% on shaved wt.) | 2.0 - 8.0 | 1.0 - 5.0 |
| Liquor Ratio | 1:4 - 1:10 | 1:4 - 1:10 |
| Neutralization pH | 4.5 - 6.5 | N/A |
| Dyeing pH | 3.5 - 5.5 | 3.5 - 4.5 |
| Dyeing Temperature | 50 - 60°C | 40 - 50°C |
| Dyeing Time | 60 - 120 min | 45 - 90 min |
| Fixation | Formic acid | Formic acid |
% on shaved weight
Experimental Protocol for Leather Dyeing (Chrome-Tanned)
-
Washing and Neutralization:
-
Wash the chrome-tanned leather in a drum with water to remove residual salts.
-
Neutralize the leather to a pH of 4.5-6.5 using a mild alkali (e.g., sodium bicarbonate or sodium formate) to ensure even dye penetration.
-
Rinse thoroughly.
-
-
Dyeing:
-
Prepare a dye bath with a liquor ratio of 1:5, heated to 50°C.
-
Add the neutralized leather to the drum.
-
Add the pre-dissolved this compound dye solution and drum for 60-90 minutes.
-
-
Fixation:
-
Gradually add formic acid (diluted) to the dye bath to lower the pH to around 3.5. This promotes the fixation of the dye to the leather.
-
Continue drumming for another 20-30 minutes.
-
-
Rinsing and Fatliquoring:
-
Drain the dye bath and rinse the leather until the water is clear.
-
Fatliquor the dyed leather with a suitable fatliquoring agent to impart softness and flexibility.
-
-
Drying and Finishing:
-
Dry the leather under controlled conditions.
-
Perform mechanical finishing processes as required.
-
The following diagram shows the logical relationship in the leather dyeing process.
Caption: Sequential workflow for dyeing chrome-tanned leather with this compound.
Fastness Properties of this compound
The fastness properties of this compound are crucial for its performance in final products. The following table provides an overview of its fastness ratings on wool, which are indicative of its performance on other protein and polyamide fibers.
| Fastness Property | ISO Standard | AATCC Standard | Rating |
| Light Fastness | 6 | 5 | Good to Very Good |
| Washing Fastness (Fading) | 3-4 | 3-4 | Moderate to Good |
| Washing Fastness (Staining) | 2-3 | 3-4 | Fair to Good |
| Perspiration Fastness (Fading) | 4-5 | 4 | Very Good |
| **Perspiration Fastness (Staining) | 4 | 2-3 | Fair to Very Good |
Rating Scale: 1 (Poor) to 5 (Excellent) for AATCC and ISO staining/fading, and 1 (Poor) to 8 (Excellent) for ISO light fastness.
Conclusion
This compound is a valuable dye for achieving black shades on wool, silk, nylon, and leather. The successful application of this dye relies on the careful control of dyeing parameters, particularly pH and temperature, to facilitate the ionic interactions that govern the dyeing mechanism. The provided protocols offer a solid foundation for researchers to explore and optimize the use of this compound in their specific applications. Further research can focus on the synergistic effects of different auxiliaries, the development of more eco-friendly dyeing processes, and the enhancement of fastness properties on various substrates.
References
Troubleshooting & Optimization
How to reduce background staining with Acid Black 24
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using Acid Black 24 in histological applications.
Troubleshooting Guide: Reducing Background Staining
High background staining can obscure target structures and compromise the interpretation of histological slides. This guide addresses common causes of background staining and provides systematic solutions.
Issue 1: Diffuse, non-specific background staining across the entire tissue section and slide.
This is often caused by issues with tissue preparation and fixation.
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Ensure complete removal of paraffin wax by using fresh xylene and allowing adequate time for deparaffinization. Consider an additional xylene wash in your protocol. |
| Improper Fixation | Over-fixation can lead to high background staining. Try reducing the fixation time. The size of the tissue should be considered when determining the appropriate fixation protocol. |
| Poor Washing | Residual fixative or unbound dye can cause background. Increase the duration and volume of washing steps between staining solution applications. |
| Drying of Sections | Allowing tissue sections to dry out during the staining process can cause non-specific staining.[1] Keep sections in a humidified chamber.[1] |
| Antibody Concentration Too High | If using in an immunohistochemistry (IHC) protocol, the primary or secondary antibody concentration may be too high, leading to non-specific binding.[1] Reduce the final concentration of the antibody used for staining. |
| Insufficient Blocking | In IHC, insufficient blocking can lead to non-specific antibody binding. Increase the blocking incubation period and consider changing the blocking agent. |
Issue 2: Background staining localized to specific tissue components.
This may be due to endogenous enzyme activity or the intrinsic properties of the tissue.
| Potential Cause | Recommended Solution |
| Endogenous Enzyme Activity | For chromogenic detection in IHC, endogenous peroxidases or phosphatases can cause false positives. Quench endogenous peroxidases with 3% H₂O₂. For alkaline phosphatase, use 1 mM Levamisole to block endogenous activity. |
| Endogenous Biotin | When using an avidin-biotin complex (ABC) method in IHC, endogenous biotin can cause high background. Use an avidin/biotin blocking solution. |
| Tissue Autofluorescence | Some tissues have natural fluorescence which can contribute to background. This can be an issue in immunofluorescence applications. The use of quenching agents like Sudan Black B can be effective. |
Issue 3: Precipitate or crystals on the tissue section.
This is often a result of the staining solution itself.
| Potential Cause | Recommended Solution |
| Stain Solution Instability | Ensure the this compound dye is fully dissolved in the solvent. Filter the staining solution before use to remove any precipitate. |
| Incorrect Reagent pH | The pH of staining and washing solutions can impact stain binding and background. Verify and adjust the pH of all solutions as per the recommended protocol. |
Experimental Protocols
General Staining Protocol to Minimize Background
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval (for IHC):
-
If required for your target, perform heat-induced or proteolytic-induced epitope retrieval. Follow a validated protocol for your specific antibody.
-
-
Blocking Endogenous Enzymes/Biotin (for IHC):
-
To block endogenous peroxidase, incubate sections in 3% hydrogen peroxide for 10-15 minutes.
-
To block endogenous biotin, use a commercial avidin/biotin blocking kit.
-
Rinse well with buffer.
-
-
Blocking Non-Specific Binding (for IHC):
-
Incubate sections with a blocking serum (e.g., normal serum from the species the secondary antibody was raised in) for at least 1 hour.
-
-
Primary Antibody Incubation (for IHC):
-
Incubate with the primary antibody at its optimal dilution (determined by titration) for the recommended time and temperature.
-
-
Washing:
-
Wash slides three times for 5 minutes each in a wash buffer (e.g., PBS or TBS).
-
-
Secondary Antibody Incubation (for IHC):
-
Incubate with the appropriate secondary antibody at its optimal dilution.
-
-
Washing:
-
Repeat the washing step as described above.
-
-
Staining with this compound:
-
Prepare the this compound solution at the desired concentration. It is advisable to filter the solution before use.
-
Incubate the slides in the staining solution. The optimal time should be determined empirically, but can range from 1 to 10 minutes.
-
Rinse thoroughly but gently to remove excess, unbound dye.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a compatible mounting medium.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an azo dye. In histological applications, it functions as an acidic dye, meaning it carries a negative charge and binds to positively charged (acidophilic or eosinophilic) tissue components such as the cytoplasm, muscle, and collagen.
Q2: My negative control slide shows background staining. What should I do?
A2: If you are using this compound in an IHC protocol and your negative control (omitting the primary antibody) shows staining, the issue likely lies with the secondary antibody or other detection reagents. The secondary antibody may be binding non-specifically to the tissue. Consider using a pre-adsorbed secondary antibody. Also, ensure that blocking steps are sufficient.
Q3: Can the thickness of my tissue sections affect background staining?
A3: Yes, thicker sections may retain more unbound stain, leading to higher background. Consider cutting slightly thinner sections if you are experiencing issues. Conversely, very thin sections may not retain enough stain for good contrast.
Q4: How can I optimize the concentration of this compound for my specific application?
A4: If you are experiencing high background, it may be beneficial to titrate the concentration of your this compound solution. Prepare a series of dilutions and test them on control tissue to find the optimal concentration that provides strong specific staining with minimal background.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for high background staining.
References
Optimizing Acid Black 24 Concentration for Protein Detection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Acid Black 24, also commonly known as Amido Black 10B, for accurate and efficient protein detection. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common issues encountered during protein staining procedures on electrophoresis gels and western blot membranes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for staining proteins on membranes?
A1: The recommended working concentration for this compound (Amido Black) staining solution is typically 0.1% (w/v). This concentration provides a good balance between signal intensity and background staining.
Q2: How sensitive is this compound staining compared to other common protein stains?
A2: this compound offers sensitivity comparable to Coomassie Brilliant Blue, capable of detecting protein bands containing more than 50 ng of protein.[1] It is generally more sensitive than Ponceau S.[2][3]
Q3: Is this compound staining reversible?
A3: this compound is not considered a reversible stain, which is an important consideration for downstream applications like western blotting on the same membrane. For reversible staining, Ponceau S is a more suitable option.
Q4: Can I use this compound for staining proteins in polyacrylamide gels?
A4: Yes, this compound is effective for staining proteins in polyacrylamide gels. The staining procedure is similar to that for membranes, involving fixation, staining, and destaining steps.
Q5: What are the key components of the this compound staining and destaining solutions?
A5: The staining solution typically contains this compound dissolved in a mixture of a fixative solvent (like methanol or isopropanol) and acetic acid. The destaining solution is usually of a similar composition but without the dye, facilitating the removal of background staining while the dye remains bound to the proteins.
Experimental Protocols
Protocol 1: Staining Proteins on Nitrocellulose or PVDF Membranes
This protocol is adapted for staining proteins transferred to nitrocellulose or PVDF membranes after Western blotting.
Materials:
-
Staining Solution (0.1% w/v this compound):
-
0.1 g this compound (Amido Black 10B)
-
45 mL Methanol (or 25 mL Isopropanol)
-
10 mL Glacial Acetic Acid
-
Bring the final volume to 100 mL with deionized water.
-
-
Destaining Solution:
-
45 mL Methanol (or 25 mL Isopropanol)
-
10 mL Glacial Acetic Acid
-
Bring the final volume to 100 mL with deionized water.
-
Procedure:
-
Following protein transfer, wash the membrane briefly with deionized water.
-
Immerse the membrane in the 0.1% this compound staining solution for 1-5 minutes with gentle agitation. For membranes, a shorter staining time is generally sufficient and helps to minimize background.
-
Transfer the membrane to the destaining solution.
-
Destain for 5-10 minutes with gentle agitation, changing the destaining solution 2-3 times until the protein bands are clearly visible against a faint background. For a lighter background, the membrane can be destained for a longer period.
-
Rinse the membrane with deionized water to stop the destaining process.
-
The stained membrane can then be air-dried and imaged.
Protocol 2: Staining Proteins in Polyacrylamide Gels
This protocol is suitable for visualizing protein bands directly in SDS-PAGE gels.
Materials:
-
Staining Solution (0.05% w/v this compound):
-
0.05 g this compound (Amido Black 10B)
-
40 mL Methanol
-
10 mL Glacial Acetic Acid
-
Bring the final volume to 100 mL with deionized water.
-
-
Destaining Solution:
-
50 mL Methanol
-
70 mL Glacial Acetic Acid
-
Bring the final volume to 1000 mL with deionized water.
-
Procedure:
-
After electrophoresis, carefully remove the gel from the cassette and place it in a clean container.
-
Rinse the gel with deionized water.
-
Immerse the gel in the staining solution and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Remove the staining solution. The solution can be saved and reused.
-
Add the destaining solution and wash for 30-minute intervals with gentle agitation until the protein bands are clearly visible. Change the destaining solution multiple times for optimal clarity.
-
Once the desired contrast is achieved, the gel can be stored in deionized water and imaged.
Data Presentation
| Parameter | Staining on Membranes | Staining on Gels | Reference(s) |
| This compound Conc. | 0.1% (w/v) | 0.05% (w/v) | |
| Staining Time | 1 - 5 minutes | 30 - 60 minutes | |
| Destaining Time | 5 - 10 minutes (multiple changes) | 30 minutes per wash (multiple changes) | |
| Detection Limit | >50 ng/band | >50 ng/band |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Staining | - Staining time was too long.- Inadequate destaining.- Contaminated staining or destaining solutions. | - Reduce the staining incubation time. For membranes, 1 minute is often sufficient.- Increase the duration and/or number of destaining washes. Ensure fresh destaining solution is used for each wash.- Prepare fresh solutions using high-purity reagents and water. |
| Weak or No Protein Bands | - Low protein concentration in the sample.- Poor protein transfer to the membrane (for Western blots).- Insufficient staining time. | - Ensure an adequate amount of protein is loaded onto the gel.- Verify transfer efficiency using a reversible stain like Ponceau S before proceeding with this compound.- Increase the staining time, especially for thick gels or low abundance proteins. |
| Uneven Staining or Splotches | - Gel or membrane was not fully submerged in solutions.- Uneven agitation during staining or destaining.- Contaminants on the gel or membrane surface. | - Ensure the gel or membrane can move freely in a sufficient volume of solution.- Use a rocking platform for consistent, gentle agitation.- Handle gels and membranes with clean gloves and forceps to avoid introducing oils or other contaminants. |
| Fading of Stained Bands | - Excessive destaining.- Protein degradation. | - Reduce the destaining time or the concentration of acetic acid in the destaining solution.- Ensure proper sample preparation and storage to prevent proteolysis. |
| Precipitate in Staining Solution | - Poor dye solubility.- Contamination of the solution. | - Ensure the this compound powder is fully dissolved. Gentle warming or filtration of the staining solution may be necessary.- Prepare fresh staining solution. |
Visualizations
Caption: Experimental workflow for protein detection using this compound.
References
Technical Support Center: Troubleshooting Uneven Staining with Acid Black 24
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Acid Black 24 for histological staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a laboratory setting?
This compound is a diazo acid dye.[1] While it is predominantly used in the textile and leather industries for dyeing wool, silk, polyamide, and leather, its properties as an acid dye suggest potential applications in histology as a counterstain for cytoplasmic elements, collagen, and muscle fibers.[2][3] Like other acid dyes, it works by forming ionic bonds with positively charged proteins in tissue sections under acidic conditions.[4][5]
Q2: I am experiencing uneven and patchy staining with this compound. What are the likely causes?
Uneven staining is a common histological issue that can stem from various stages of tissue preparation and staining. Key factors include:
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Inadequate Fixation: Improper or incomplete fixation is a primary cause of staining artifacts.
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Incomplete Deparaffinization: Residual paraffin wax will prevent the aqueous dye from penetrating the tissue, leading to unstained patches.
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Variable Tissue Thickness: Sections that are too thick or of inconsistent thickness can lead to uneven dye penetration and differentiation.
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Air Bubbles: Air bubbles trapped on the tissue surface will block the dye from reaching the underlying tissue.
-
Contaminated Reagents or Slides: Debris or contaminants in staining solutions or on the slides can interfere with the staining process.
Q3: My tissue sections are showing very weak or no staining with this compound. What should I do?
Weak or absent staining can be attributed to several factors:
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Incorrect pH of Staining Solution: Acid dyes require an acidic environment (typically pH 4.5-5.5) to effectively bind to tissue proteins. A pH that is too high will result in poor dye uptake.
-
Exhausted Staining Solution: The dye concentration in the staining solution may be depleted after repeated use.
-
Insufficient Staining Time: The incubation time may be too short for the dye to adequately penetrate and bind to the tissue.
-
Over-differentiation: If a differentiation step is used, excessive time in the differentiating agent can remove too much of the stain.
Q4: There is excessive background staining on my slides. How can I reduce it?
High background staining can obscure important details. To mitigate this:
-
Optimize Staining Time: Reduce the incubation time in the this compound solution.
-
Adjust Dye Concentration: The staining solution may be too concentrated. Try diluting the dye.
-
Thorough Rinsing: Ensure adequate rinsing after the staining step to remove excess, unbound dye.
-
Differentiation: Introduce or optimize a brief differentiation step with a weak acid solution (e.g., 0.5-1% acetic acid) to remove non-specific staining.
Troubleshooting Guide for Uneven Staining
This guide provides a systematic approach to identifying and resolving common issues leading to uneven staining with this compound.
| Problem | Potential Cause | Recommended Solution |
| Patchy or Splotchy Staining | Incomplete deparaffinization. | Ensure fresh xylene is used and increase the duration of the deparaffinization steps. |
| Inadequate fixation. | Optimize fixation time and ensure the appropriate fixative is used for the target tissue. | |
| Tissue sections detached from the slide. | Use positively charged slides and ensure sections are properly dried before staining. | |
| Weak Staining in Center of Tissue | Tissue section is too thick. | Cut thinner sections (typically 4-5 µm for paraffin-embedded tissues). |
| Incomplete fixation in the center of the tissue block. | Ensure the tissue block is small enough for the fixative to penetrate completely. | |
| Streaky Staining | Contaminated or old staining solutions. | Filter the staining solution before use or prepare a fresh batch. |
| Uneven application of reagents. | Ensure the entire tissue section is fully immersed in all solutions during each step. | |
| Staining is Darker at the Edges | "Edge effect" due to faster drying at the periphery. | Keep slides moist throughout the staining procedure; do not allow them to dry out. |
| Uneven heat application during antigen retrieval (if applicable). | Ensure uniform heating of the slides. |
Experimental Protocols
Proposed Protocol for this compound Staining of Paraffin-Embedded Sections
Solutions Required:
-
This compound Staining Solution (0.5% w/v):
-
This compound: 0.5 g
-
Distilled Water: 100 mL
-
Glacial Acetic Acid: 1 mL (to achieve a pH of approximately 2.5-3.0)
-
Note: Filter before use.
-
-
Weigert's Iron Hematoxylin: For nuclear counterstaining.
-
Acid Alcohol (1%):
-
Hydrochloric Acid, concentrated: 1 mL
-
70% Ethanol: 99 mL
-
-
Scott's Tap Water Substitute (Bluing Agent): (Optional, for hematoxylin)
Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled Water: Rinse well.
-
-
Nuclear Staining (Optional):
-
Stain in Weigert's Iron Hematoxylin for 10 minutes.
-
Rinse in running tap water for 5-10 minutes.
-
Differentiate in 1% Acid Alcohol (a few brief dips).
-
Wash in running tap water.
-
Blue in Scott's Tap Water Substitute or running tap water.
-
Wash in distilled water.
-
-
This compound Staining:
-
Immerse slides in 0.5% this compound solution for 5-10 minutes. (Optimization of time is critical).
-
-
Rinsing:
-
Rinse briefly in distilled water.
-
-
Dehydration:
-
95% Ethanol: 10 dips.
-
100% Ethanol: 2 changes, 2 minutes each.
-
-
Clearing and Mounting:
-
Xylene: 2 changes, 3 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue/Black (if counterstained with hematoxylin).
-
Cytoplasm, Muscle, Collagen: Shades of black/blue-black.
Quantitative Data for Protocol Optimization
The following table provides a starting point for optimizing key parameters in the this compound staining protocol. It is essential to test a range of conditions to achieve the desired staining intensity and specificity for your particular tissue type.
| Parameter | Starting Point | Optimization Range | Rationale |
| This compound Concentration | 0.5% (w/v) | 0.1% - 1.0% (w/v) | Higher concentrations may lead to darker but less specific staining. Lower concentrations may require longer incubation times. |
| Staining Time | 5-10 minutes | 2 - 20 minutes | Shorter times reduce background, while longer times increase intensity. |
| pH of Staining Solution | ~2.5-3.0 | 2.0 - 4.0 | The acidity of the solution is crucial for the ionic interaction between the acid dye and basic tissue proteins. |
| Differentiation Time (1% Acetic Acid) | Not included | 5 - 30 seconds | A brief rinse in a weak acid can help remove non-specific background staining. |
Visualized Workflows and Logic
Experimental Workflow for this compound Staining
Caption: A generalized workflow for the proposed this compound staining protocol.
Troubleshooting Logic for Uneven Staining
Caption: A logical troubleshooting workflow for addressing uneven staining issues.
References
Technical Support Center: Destaining Protocols for Acid Black 24 Stained Gels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for destaining polyacrylamide gels stained with Acid Black 24. As specific literature for destaining this compound in a gel electrophoresis context is limited, the following protocols and troubleshooting advice are based on established methods for analogous acidic dyes such as Coomassie Brilliant Blue and Amido Black. These recommendations should serve as a robust starting point for developing an optimized destaining procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind destaining this compound stained gels?
A1: The destaining process for this compound, an acidic dye, involves removing the unbound dye from the gel matrix while the dye bound to the protein bands remains. This is typically achieved by washing the gel in a solution that solubilizes the dye but not the protein. The most common destaining solutions contain a mixture of a solvent (like methanol or ethanol) and a weak acid (acetic acid) in an aqueous solution. The solvent helps to remove the dye from the gel, while the acid helps to fix the proteins in place, preventing them from diffusing out of the gel.[1][2]
Q2: Can I reuse the destaining solution?
A2: While it is possible to reuse the destaining solution, it is generally not recommended for achieving the best results with low background. As the solution is used, it becomes saturated with the dye, reducing its effectiveness and slowing down the destaining process. For optimal and rapid destaining, it is best to use fresh solution for each change.[1]
Q3: How can I speed up the destaining process?
A3: Several methods can accelerate destaining. Including a piece of absorbent material like a paper towel or a sponge in the destaining container can help to sequester the free dye.[3] Gently agitating the gel on a shaker will also increase the rate of diffusion.[1] Additionally, briefly heating the destaining solution in a microwave can significantly shorten the time required, but caution must be exercised to avoid overheating and potentially melting or distorting the gel.
Q4: Is it possible to destain the gel with just water?
A4: Destaining with water alone is generally not recommended as the primary method. While water can remove some of the excess dye, it is not as effective as a solvent-acid solution and may lead to the loss of protein bands as they can diffuse out of the gel without a fixative like acetic acid. However, a final wash with water after conventional destaining can help to rehydrate the gel and improve clarity.
Q5: My protein bands are faint after destaining. What could be the cause?
A5: Faint protein bands can result from several factors. The initial protein concentration might have been too low. Over-destaining, where the gel is left in the destaining solution for too long, can also cause the dye to be stripped from the protein bands. It is crucial to monitor the destaining process and stop it once the background is clear and the bands are distinct.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Stain | 1. Incomplete destaining. 2. Staining solution was not filtered and contained precipitates. 3. Gel was stained for an excessive amount of time. | 1. Continue destaining with fresh solution changes. 2. Filter the staining solution before use. 3. Reduce the staining time in future experiments. |
| Faint or No Protein Bands | 1. Low protein concentration in the sample. 2. Over-destaining. 3. Proteins diffused out of the gel. | 1. Increase the amount of protein loaded onto the gel. 2. Monitor the destaining process closely and stop it when the background is clear. 3. Ensure the destaining solution contains a fixative like acetic acid. |
| Precipitate on Gel Surface | 1. The staining solution was not properly prepared or filtered. | 1. Always filter the staining solution before use. 2. Gently wipe the surface of the gel with a lab wipe while it is submerged in destaining solution. |
| Cloudy Destaining Solution | 1. Impurities in the reagents (methanol, acetic acid, or water). 2. Contaminated labware. | 1. Use high-purity reagents. 2. Ensure all containers and glassware are thoroughly cleaned. |
| Gel Distortion (Shrinking/Swelling) | 1. High concentrations of methanol can cause gels to shrink. 2. Prolonged washing in water after destaining can cause swelling. | 1. Use a lower concentration of methanol in the destaining solution. 2. Minimize the duration of the final water wash. |
Experimental Protocols
Protocol 1: Standard Destaining
This protocol is a general method adapted for this compound based on standard procedures for Coomassie Brilliant Blue.
Destaining Solution Composition:
-
40-50% Methanol (v/v)
-
10% Glacial Acetic Acid (v/v)
-
40-50% Deionized Water (v/v)
Procedure:
-
After staining, briefly rinse the gel with deionized water to remove excess surface stain.
-
Immerse the gel in the destaining solution in a container of appropriate size. Use a volume that allows the gel to be fully submerged and move freely.
-
Place the container on a shaker and agitate gently.
-
Change the destaining solution every 20-30 minutes until the background is clear and the protein bands are distinct. This may take several hours.
-
Once the desired level of destaining is achieved, the gel can be stored in a solution of 7% acetic acid or deionized water.
Protocol 2: Rapid Destaining
This method uses heat to accelerate the destaining process.
Destaining Solution Composition:
-
20% Methanol (v/v)
-
10% Glacial Acetic Acid (v/v)
-
70% Deionized Water (v/v)
Procedure:
-
After staining, place the gel in the destaining solution.
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Heat the gel and solution in a microwave for a short duration (e.g., 30-60 seconds) until the solution is warm but not boiling. Caution: Methanol is flammable and its vapors can be hazardous. This should be performed in a well-ventilated area.
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Agitate the gel on a shaker for 10-15 minutes.
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The protein bands should become visible as the background clears. Repeat the microwave step with fresh solution if necessary, but be careful not to overheat the gel.
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Once destained, wash the gel with deionized water.
Quantitative Data Summary
| Destaining Method | Methanol Conc. (v/v) | Acetic Acid Conc. (v/v) | Typical Time | Notes |
| Standard | 40-50% | 10% | 2-6 hours (or overnight) | Requires multiple solution changes for best results. |
| Rapid (Microwave) | 20-40% | 10% | 15-30 minutes | Faster but requires careful monitoring to prevent gel damage. |
| Water Wash (Final Step) | 0% | 0% | 15-60 minutes | Helps to rehydrate the gel and improve clarity for imaging. |
Visualizations
Caption: Workflow for destaining gels.
References
Preventing precipitation of Acid Black 24 in staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Acid Black 24 in their staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a blue-black powder belonging to the double azo class of dyes.[1][2] It is known to be soluble in water and ethanol, slightly soluble in acetone, and insoluble in most other organic solvents.[1] Its aqueous solution typically appears as a red-blue to black color.[1]
Q2: How does pH affect the color and stability of this compound solutions?
The pH of the solution significantly impacts the color of this compound. In the presence of concentrated hydrochloric acid, the solution turns green-blue, while with concentrated sodium hydroxide, it becomes jujube-red.[1] For dyeing applications, a slightly acidic pH of 4.5 to 5.5 is often recommended to ensure the dye's proper dissolution and function. Extreme pH values can lead to color changes and may contribute to the precipitation of the dye.
Q3: Can the presence of metal ions affect this compound staining?
Yes, the presence of certain metal ions can alter the color of this compound. Copper ions can cause the color to become a darker green, and iron ions can also lead to a darker shade. It is crucial to use high-purity water and clean glassware to avoid unintended color shifts in your staining results.
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound solution is cloudy or has visible precipitate.
Possible Cause 1: Low Temperature
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Explanation: The solubility of many dyes, including this compound, is temperature-dependent. Lower temperatures can decrease its solubility, leading to precipitation.
-
Solution: Gently warm the staining solution. For textile dyeing, temperatures between 60°C and 100°C are used to dissolve this compound. For biological staining, a lower, controlled temperature (e.g., 37-40°C) may be sufficient to redissolve the precipitate without damaging tissue samples. Always check the thermal stability of your specific sample before applying heat.
Possible Cause 2: Incorrect pH
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Explanation: As an acid dye, the solubility of this compound is influenced by the pH of the solution. If the pH is not in the optimal range, the dye molecules can aggregate and precipitate.
-
Solution: Adjust the pH of your staining solution to a slightly acidic range (pH 4.5-5.5) using a suitable buffer. This can help maintain the dye in its more soluble, deprotonated form.
Possible Cause 3: High Salt Concentration
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Explanation: The presence of high concentrations of electrolytes can reduce the solubility of this compound, a phenomenon known as "salting out."
-
Solution: Whenever possible, use deionized or distilled water to prepare your staining solutions to minimize the concentration of extraneous ions. If buffers are necessary, use them at the lowest effective concentration.
Possible Cause 4: Use of an Inappropriate Solvent
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Explanation: this compound has limited solubility in many organic solvents. Using a solvent system in which it is not fully soluble will inevitably lead to precipitation.
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Solution: Prepare stock solutions of this compound in high-purity water or ethanol, where it is known to be soluble. For working solutions in aqueous buffers, consider the use of a co-solvent like Dimethyl Sulfoxide (DMSO) to improve solubility. However, the final concentration of DMSO should generally not exceed 1% (v/v) in biological applications to avoid cellular toxicity.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Color of Solution | Reference |
| Water | Soluble | Red-blue to Black | |
| Ethanol | Soluble | Navy Blue | |
| Glycol Ether | Soluble | Not Specified | |
| Acetone | Slightly Soluble | Not Specified | |
| Other Organic Solvents | Insoluble | Not Applicable |
Experimental Protocols
Protocol for Preparing a Stable this compound Staining Solution
This protocol provides a general method for preparing an this compound solution with improved stability to minimize precipitation.
Materials:
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This compound powder
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High-purity deionized or distilled water
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Ethanol (optional, for stock solution)
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Buffer solution (e.g., acetate buffer, pH 4.5-5.5)
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Magnetic stirrer and stir bar
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Volumetric flasks and appropriate glassware
-
Filter paper (0.22 µm or 0.45 µm pore size)
Procedure:
-
Prepare a Stock Solution (Optional but Recommended):
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Accurately weigh the desired amount of this compound powder.
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Dissolve the powder in a small volume of ethanol to create a concentrated stock solution. This can aid in the initial dissolution of the dye.
-
-
Prepare the Working Solution:
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In a volumetric flask, add the desired volume of the appropriate buffer (pH 4.5-5.5).
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While stirring, slowly add the this compound stock solution (if prepared) or the powder directly to the buffer. Adding the dye gradually to a vortexing solution can prevent the formation of aggregates.
-
-
Ensure Complete Dissolution:
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Continue stirring the solution at room temperature until the dye is fully dissolved.
-
If necessary, gently warm the solution in a water bath (not exceeding 40°C for most biological applications) to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Filter the Solution:
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Filter the prepared staining solution through a 0.22 µm or 0.45 µm filter to remove any micro-precipitates or undissolved particles. This step is crucial for preventing artifacts in staining.
-
-
Storage:
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Store the staining solution in a well-sealed, light-protected container at a stable room temperature. Avoid refrigeration, as this can promote precipitation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Acid Black 24 Gel Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to gel shrinkage and other common problems encountered when working with Acid Black 24-containing gels. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Addressing this compound Gel Shrinkage
Q1: My this compound polyacrylamide gel is shrinking after casting. What are the potential causes and how can I fix it?
A1: Gel shrinkage in polyacrylamide gels, including those containing this compound, is a common issue that can arise from several factors, primarily related to the polymerization process and the gel's environment.
Primary Causes and Solutions:
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Rapid Polymerization: Excessively fast polymerization can generate heat, leading to uneven gel matrix formation and subsequent shrinkage upon cooling.[1]
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Solution: Optimize the concentrations of the polymerization initiators, ammonium persulfate (APS) and tetramethylethylenediamine (TEMED). Reduce the amounts of APS and/or TEMED to slow down the polymerization rate.
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Dehydration: The gel can lose water to the surrounding environment, causing it to shrink.
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Solution: Overlay the gel with a layer of water-saturated butanol or isopropanol immediately after pouring instead of just water.[1] This creates a barrier to air, preventing both dehydration and oxidation.
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Incorrect Reagent Concentration or pH: The concentration of acrylamide and the pH of the buffer can affect the polymerization process and the final gel structure.
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Solution: Double-check the calculations for your gel recipe and ensure the pH of your buffers is correct. Prepare fresh APS solution daily.
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High Room Temperature: Warmer ambient temperatures can accelerate polymerization.[1]
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Solution: If possible, cast your gels in a temperature-controlled environment, such as a cold room.
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Q2: Can the presence of this compound itself contribute to gel shrinkage?
A2: While this compound is not a standard component of electrophoresis gels, its addition could potentially interfere with gel polymerization. As an azo dye, it may interact with the free radicals generated during polymerization, potentially leading to an altered gel structure that is more prone to shrinkage.
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Solution: If you suspect the dye is interfering with polymerization, try adding it to the gel solution just before pouring, after the other components have been thoroughly mixed. You may also need to empirically determine the optimal concentration of this compound that can be incorporated without significantly affecting gel integrity.
Q3: My gel appears to be shrinking unevenly, creating a "smiling" effect. What causes this?
A3: Uneven gel shrinkage, often seen as "smiling" bands during electrophoresis, is typically caused by uneven heat distribution across the gel. The center of the gel becomes hotter than the edges, causing analytes to migrate faster in the middle.
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Solution:
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Run the gel at a lower voltage for a longer period to minimize heat generation.
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Ensure the electrophoresis apparatus has adequate cooling.
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Use fresh, correctly prepared running buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for preparing a polyacrylamide gel containing this compound?
A1: Since this compound is not a routine component of polyacrylamide gels, a standard protocol does not exist. However, you can adapt a standard Laemmli gel protocol. Below is a detailed experimental protocol for a 10% resolving gel.
Experimental Protocol: Preparation of a 10% Polyacrylamide Gel with this compound
Materials:
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Acrylamide/Bis-acrylamide solution (30%)
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Tris-HCl buffer (1.5 M, pH 8.8)
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Sodium Dodecyl Sulfate (SDS) (10% w/v)
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This compound solution (1% w/v in deionized water)
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Ammonium Persulfate (APS) (10% w/v, freshly prepared)
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Tetramethylethylenediamine (TEMED)
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Deionized water
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Water-saturated butanol
Procedure:
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Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions. Ensure there are no leaks.
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Prepare the Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents for a 10 mL gel:
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Deionized water: 4.0 mL
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30% Acrylamide/Bis-acrylamide: 3.3 mL
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1.5 M Tris-HCl (pH 8.8): 2.5 mL
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10% SDS: 100 µL
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Incorporate this compound: Add the desired amount of 1% this compound solution. Start with a low concentration (e.g., 10-50 µL) and optimize as needed. Gently mix by inverting the tube.
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Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED. Immediately and gently swirl the solution to mix.
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Cast the Gel: Using a pipette, carefully pour the acrylamide solution between the glass plates, leaving sufficient space for the stacking gel.
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Overlay the Gel: Immediately overlay the acrylamide solution with a thin layer of water-saturated butanol. This will create a flat surface and prevent inhibition of polymerization by oxygen.
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Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the butanol overlay will be visible upon polymerization.
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Prepare Stacking Gel: Prepare the stacking gel solution, pour off the butanol, and cast the stacking gel as you would for a standard polyacrylamide gel.
Q2: Are there any alternatives to prevent gel shrinkage during drying?
A2: Yes, if you are drying the gel for autoradiography or storage, cracking and shrinkage are common. Soaking the gel in a solution containing glycerol (e.g., 30% methanol, 10% glycerol) before drying can help prevent cracking by acting as a plasticizer.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key reagents to troubleshoot gel shrinkage.
Table 1: Optimization of Polymerization Initiators for a 10 mL Resolving Gel
| Reagent | Standard Concentration | Troubleshooting Range (to slow polymerization) |
| 10% APS | 100 µL | 50 - 80 µL |
| TEMED | 10 µL | 5 - 8 µL |
Table 2: Environmental and Buffer Conditions Affecting Gel Integrity
| Parameter | Standard Condition | Recommended Adjustment for Troubleshooting |
| Casting Temperature | Room Temperature (~25°C) | 18 - 22°C or cast in a cold room |
| Running Buffer pH | 8.3 (for Tris-Glycine-SDS) | Ensure pH is accurate; remake if necessary |
| Gel Overlay | Water | Water-saturated butanol or isopropanol |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and resolving issues with this compound gel shrinkage.
Caption: Troubleshooting workflow for this compound gel shrinkage.
Caption: Workflow to assess this compound interference with gel polymerization.
References
Fading of Acid Black 24 stain and how to prevent it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the issue of Acid Black 24 stain fading and other potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in a research setting?
This compound is a synthetic diazo dye.[1][2] Chemically, it is the disodium salt of 8-(phenylamino)-5-[[4-[(5-sulphonatonaphthyl)azo]naphthyl]azo]naphthalenesulfonate.[3] While it is predominantly used in the textile and leather industries, its properties as an acid dye suggest potential applications in histology as a counterstain for cytoplasmic elements, collagen, and other proteinaceous components that are positively charged at an acidic pH.
Q2: What causes the fading of this compound stain in histological preparations?
The fading of this compound, an azo dye, can be attributed to several factors:
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Photobleaching: Exposure to light, especially high-intensity light from a microscope's illumination source, can cause the dye molecules to degrade. This process often involves photo-oxidation or photoreduction of the azo bond (-N=N-), which is the chromophore responsible for the color.[4][5]
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Oxidation: Atmospheric oxygen or oxidizing agents present in mounting media or rinse solutions can lead to the chemical breakdown of the dye over time.
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pH Shifts: The color and stability of many azo dyes are pH-dependent. A shift in the pH of the mounting medium or residual buffers in the tissue can alter the chemical structure of the dye and lead to color changes or fading.
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Chemical Reactions: Interactions with certain chemicals in mounting media or clearing agents can also contribute to stain degradation.
Q3: How can I prevent or minimize the fading of my this compound stain?
To enhance the longevity of your this compound stain, consider the following preventative measures:
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Use an Antifade Mounting Medium: This is one of the most effective ways to prevent photobleaching. Antifade reagents are commercially available in both soft-set and hard-set formulations and work by scavenging free radicals that cause photodegradation.
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Limit Light Exposure: Store your stained slides in the dark and minimize their exposure to the microscope light. Use the lowest light intensity necessary for observation and image capture.
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Proper Dehydration and Clearing: Ensure thorough dehydration with a graded series of alcohols and complete clearing with an appropriate agent like xylene before coverslipping. Residual water or alcohol can interfere with the mounting medium and affect stain permanence.
-
Control pH: Use buffered solutions during the staining protocol and ensure the final mounting medium has a neutral and stable pH.
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Proper Storage: Store slides at low temperatures (e.g., 4°C) to slow down potential chemical degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Incomplete deparaffinization. | Ensure complete removal of wax with fresh xylene. |
| Staining solution is too old or depleted. | Prepare a fresh staining solution. | |
| Incorrect pH of the staining solution. | Adjust the pH of the staining solution to the optimal acidic range for acid dyes. | |
| Insufficient staining time. | Increase the incubation time in the this compound solution. | |
| Uneven Staining | Uneven application of the staining solution. | Ensure the entire tissue section is covered with the staining solution. |
| Incomplete fixation. | Ensure proper fixation of the tissue to allow for uniform dye penetration. | |
| Presence of air bubbles under the coverslip. | Be careful during coverslipping to avoid trapping air bubbles. | |
| Stain Fading (Rapid) | High-intensity light exposure during microscopy. | Reduce the light intensity and exposure time. Use neutral density filters if available. |
| Use of a mounting medium without antifade reagents. | Remount the slide with a commercial antifade mounting medium. | |
| Stain Fading (Over Time) | Improper storage. | Store slides in a dark, cool, and dry place. A slide box at 4°C is recommended. |
| Oxidative damage. | Use a mounting medium with antioxidants. | |
| Presence of Precipitate on Tissue | Staining solution was not filtered. | Filter the this compound solution before use to remove any undissolved dye particles. |
| Contamination of reagents. | Use fresh, high-quality reagents and clean glassware. |
Experimental Protocols
Note: As this compound is not a standard histological stain, the following protocol is a hypothetical starting point based on the general principles of acid dye staining. Optimization will be necessary for specific tissues and applications.
Hypothetical Protocol for this compound Staining of Paraffin-Embedded Sections
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Deparaffinization and Rehydration:
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Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of alcohol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Staining:
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Prepare a 0.5% (w/v) solution of this compound in 1% acetic acid. Filter the solution before use.
-
Immerse slides in the this compound solution for 5-10 minutes. (Staining time may need to be adjusted).
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Briefly rinse in 1% acetic acid to differentiate.
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Wash gently in distilled water.
-
-
Dehydration and Clearing:
-
Dehydrate through a graded series of alcohol: 70% (1 change, 1 minute), 95% (1 change, 1 minute), 100% (2 changes, 2 minutes each).
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
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Apply a drop of antifade mounting medium to the slide and coverslip.
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Store the slide flat in a dark place to allow the mounting medium to set.
-
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Acid Black 24 Staining
This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results with Acid Black 24 staining. Below you will find frequently asked questions (FAQs) and troubleshooting advice to help you optimize your staining protocols and achieve reliable, high-quality results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound staining too weak or completely absent?
Weak or no staining is a common issue that can arise from several factors throughout the experimental process.
Potential Causes and Solutions:
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Inadequate Fixation: Improper or insufficient fixation can lead to poor tissue preservation and a loss of cellular components, resulting in reduced binding sites for the dye.
-
Solution: Ensure that the tissue is fixed promptly after collection in an appropriate fixative, such as 10% neutral buffered formalin. The volume of fixative should be at least 10-20 times the volume of the tissue. For optimal results, consider optimizing the fixation time based on the tissue type and size.
-
-
Exhausted or Improperly Prepared Staining Solution: An old or incorrectly prepared staining solution can have reduced efficacy.
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Solution: Always use a freshly prepared this compound solution. Ensure the dye is fully dissolved and filter the solution before use to remove any precipitates.
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-
Incorrect pH of Staining Solution: this compound is an acid dye, and its binding to tissue is pH-dependent. If the pH is not sufficiently acidic, staining intensity will be reduced.
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Solution: Verify and adjust the pH of your staining solution. Typically, a slightly acidic pH (around 4.5-5.5) is optimal for acid dyes to bind to positively charged proteins in the tissue.[1]
-
-
Insufficient Staining Time: The incubation time may not be long enough for the dye to adequately penetrate and bind to the tissue.
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Solution: Increase the incubation time in the this compound solution. It is recommended to test a range of incubation times to determine the optimal duration for your specific tissue and protocol.
-
-
Incomplete Deparaffinization: Residual paraffin wax on the tissue section can prevent the aqueous stain from penetrating the tissue, leading to weak or patchy staining.[2]
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Solution: Ensure complete removal of paraffin by using fresh xylene and a sufficient number of changes during the deparaffinization step.
-
Q2: How can I resolve high background staining with this compound?
High background staining can obscure the target structures and make interpretation of the results difficult.
Potential Causes and Solutions:
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Stain Concentration is Too High: An overly concentrated staining solution can lead to non-specific binding and high background.
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Solution: Titrate the concentration of your this compound solution to find the optimal balance between specific staining and low background.
-
-
Excessive Staining Time: Leaving the tissue in the staining solution for too long can increase non-specific binding.
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Solution: Reduce the staining incubation time.
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Inadequate Rinsing: Insufficient rinsing after the staining step can leave excess, unbound dye on the tissue.
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Solution: Ensure thorough but gentle rinsing with distilled water or an appropriate buffer after staining to remove excess dye.
-
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Thick Tissue Sections: Thicker sections are more prone to trapping the staining reagent, which can result in higher background.[1]
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Solution: If possible, cut thinner tissue sections to minimize non-specific dye retention.
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-
Issues with Slide Adhesives: Some adhesives on slides can contribute to background staining.
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Solution: If you suspect the slide adhesive is the issue, try using a different type of coated or charged slide.
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Q3: What should I do if my this compound staining is uneven or patchy?
Uneven staining can result from inconsistencies in tissue processing or the staining procedure itself.
Potential Causes and Solutions:
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Poor Tissue Adhesion to the Slide: If the tissue section is lifting or has folds, the stain will not penetrate these areas evenly.
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Solution: Use positively charged slides to improve tissue adhesion. Ensure the water bath for floating sections is clean and at the appropriate temperature.
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-
Incomplete Rehydration: After deparaffinization, the tissue must be fully rehydrated. Incomplete rehydration can lead to patchy staining.
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Solution: Use fresh, correctly graded alcohols for rehydration and ensure sufficient incubation time in each step.
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-
Air Bubbles: Air bubbles trapped on the surface of the slide during staining will prevent the dye from reaching the tissue, resulting in unstained spots.
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Solution: Gently immerse the slides into the staining solutions to avoid the formation of air bubbles.
-
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Non-uniform Tissue Thickness: Variations in tissue section thickness can cause uneven staining.
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Solution: Ensure your microtome is well-maintained and the blade is sharp to achieve consistent section thickness.
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Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution |
| Weak/No Staining | Inadequate Fixation | Optimize fixation time and use sufficient fixative volume. |
| Exhausted/Improperly Prepared Stain | Use fresh, filtered staining solution. | |
| Incorrect pH | Adjust staining solution to a slightly acidic pH (e.g., 4.5-5.5).[1] | |
| Insufficient Staining Time | Increase incubation time in the staining solution. | |
| Incomplete Deparaffinization | Use fresh xylene and ensure complete wax removal.[2] | |
| High Background | Stain Concentration Too High | Titrate the dye concentration. |
| Excessive Staining Time | Reduce incubation time. | |
| Inadequate Rinsing | Rinse thoroughly after staining. | |
| Thick Tissue Sections | Use thinner sections if possible. | |
| Uneven/Patchy Staining | Poor Tissue Adhesion | Use positively charged slides. |
| Incomplete Rehydration | Ensure complete rehydration with fresh alcohols. | |
| Air Bubbles | Immerse slides gently to avoid air bubbles. | |
| Non-uniform Tissue Thickness | Ensure consistent section thickness. |
Experimental Protocol: this compound Staining for Myelin
This protocol provides a general guideline for staining myelin in formalin-fixed, paraffin-embedded brain tissue sections. Optimization may be required for specific tissues and experimental conditions.
Reagents and Solutions:
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This compound Staining Solution: 1% (w/v) this compound in a 2% acetic acid solution.
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Differentiating Solution: 0.05% lithium carbonate solution.
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Xylene
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Graded Alcohols (100%, 95%, 70%)
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Distilled Water
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 1% this compound staining solution for 10-15 minutes at room temperature.
-
-
Rinsing:
-
Briefly rinse the slides in distilled water to remove excess stain.
-
-
Differentiation:
-
Differentiate in 0.05% lithium carbonate solution for 10-30 seconds. This step is crucial for removing background staining and enhancing the contrast of the myelin sheaths. Monitor the differentiation process microscopically.
-
-
Washing:
-
Wash slides thoroughly in running tap water for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 70% ethanol (2 minutes), 95% ethanol (2 minutes), 100% ethanol (2 changes, 3 minutes each).
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Clear in xylene (2 changes, 5 minutes each).
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Mount with a permanent mounting medium.
-
Expected Results:
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Myelin Sheaths: Black to dark blue
-
Background: Light gray or colorless
Quantitative Data for Protocol Optimization
The following table provides hypothetical data to illustrate how varying key parameters can affect staining outcomes. This should be used as a guide for optimizing your own protocol.
| Dye Concentration (% w/v) | Staining Time (min) | pH | Myelin Staining Intensity (Arbitrary Units) | Background Staining (Arbitrary Units) |
| 0.5 | 15 | 5.0 | 65 | 10 |
| 1.0 | 10 | 5.0 | 80 | 25 |
| 1.0 | 15 | 5.0 | 95 | 30 |
| 1.0 | 20 | 5.0 | 98 | 50 |
| 1.5 | 15 | 5.0 | 100 | 75 |
| 1.0 | 15 | 4.0 | 70 | 20 |
| 1.0 | 15 | 6.0 | 50 | 40 |
Optimal results are highlighted in bold.
Visual Troubleshooting Workflow
Use the following workflow to systematically troubleshoot your this compound staining experiments.
References
Validation & Comparative
A Head-to-Head Battle: Acid Black 1 vs. Coomassie Blue for Total Protein Staining
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following gel electrophoresis are paramount. The choice of staining agent is a critical step in this process, directly impacting the sensitivity, accuracy, and efficiency of experimental workflows. This guide provides an in-depth, objective comparison of two common protein stains: the classic Amido Black, also known as Acid Black 1, and the widely adopted Coomassie Brilliant Blue.
This comparison delves into the performance characteristics of each dye, supported by experimental data, to empower researchers in selecting the optimal stain for their specific applications. We will explore key metrics such as sensitivity, linearity, and ease of use, providing detailed protocols for reproducible results.
At a Glance: Performance Comparison
| Feature | Acid Black 1 (Amido Black) | Coomassie Brilliant Blue |
| Synonyms | Amido Black 10B, Naphthol Blue Black | Coomassie Brilliant Blue R-250, Coomassie Brilliant Blue G-250 (Colloidal) |
| Detection Limit | ~50 ng[1] | R-250: ~100 ng; G-250 (Colloidal): ~8-25 ng |
| Linear Dynamic Range | Good linearity (r² = 0.950–0.999 on cellulose acetate; r = 0.865 on immunoblots)[2][3] | Good, especially with colloidal formulations |
| Staining Time | Rapid (staining can be complete in 10 minutes)[4] | R-250: ~1 hour to overnight; G-250 (Colloidal): ~1 hour |
| Destaining Time | Can be rapid, but may require several hours for a clear background[4] | R-250: Several hours to overnight; G-250 (Colloidal): Minimal to no destaining required |
| Mechanism of Action | Binds to the ε-amino group of lysine and the N-terminal group of proteins. | Interacts with basic amino acids (primarily arginine, lysine, histidine) and aromatic residues through ionic and van der Waals forces. |
| Compatibility | Gels and membranes (nitrocellulose, PVDF) | Gels and PVDF membranes (R-250 can dissolve nitrocellulose) |
| Primary Advantages | Rapid staining, cost-effective. | High sensitivity (especially G-250), well-established protocols, good linearity. |
| Primary Disadvantages | Generally lower sensitivity than colloidal Coomassie. | R-250 requires lengthy staining and destaining; G-250 can be more expensive. |
In-Depth Analysis
Sensitivity
Coomassie Brilliant Blue, particularly in its colloidal G-250 form, generally offers superior sensitivity compared to Acid Black 1. While standard Coomassie R-250 can detect protein bands in the range of 100 ng, colloidal formulations can lower this detection limit to as little as 8-25 ng. Acid Black 1 typically has a detection limit of around 50 ng, making it suitable for moderately abundant proteins. However, one study suggests that the sensitivity of Amido Black is approximately 20% of that of Coomassie Brilliant Blue R-250. For the detection of low-abundance proteins, colloidal Coomassie Blue is the preferred choice.
Linearity and Quantitation
Both stains offer good linearity, which is crucial for the quantitative analysis of protein expression. Studies have demonstrated a strong linear relationship between protein concentration and stain intensity for Amido Black, with high correlation coefficients. Coomassie Blue is also well-regarded for its quantitative properties, especially the colloidal G-250 formulation, which minimizes background staining and provides a wider linear dynamic range.
Staining and Destaining Time
A significant advantage of Acid Black 1 is its rapid staining time, with protocols suggesting that staining can be completed in as little as 10 minutes. In contrast, traditional Coomassie R-250 staining can take from an hour to overnight. While the staining time for colloidal Coomassie G-250 is shorter, around an hour, Acid Black 1 still offers a faster workflow.
However, the destaining process for Acid Black 1 can be lengthy, sometimes requiring several hours to achieve a clear background for optimal visualization and imaging. Traditional Coomassie R-250 also necessitates a prolonged destaining step. Colloidal Coomassie G-250 formulations excel in this regard, as they often require minimal to no destaining, significantly shortening the overall experimental time.
Experimental Workflows and Protocols
To ensure reproducible and reliable results, adhering to standardized protocols is essential. Below are detailed methodologies for total protein staining using both Acid Black 1 and Coomassie Brilliant Blue.
General Protein Staining Workflow
The fundamental steps for staining proteins in a polyacrylamide gel are outlined in the workflow diagram below. This process involves fixing the proteins within the gel matrix, incubating with the staining solution, and subsequently removing the excess background stain to visualize the protein bands.
Detailed Experimental Protocols
Acid Black 1 (Amido Black) Staining Protocol
This protocol is suitable for staining proteins in polyacrylamide gels.
Solutions Required:
-
Staining Solution: 0.1% (w/v) Amido Black in 40% (v/v) methanol and 10% (v/v) glacial acetic acid.
-
Destaining Solution: 50% (v/v) methanol and 7% (v/v) glacial acetic acid.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container and fix the proteins by incubating in the staining solution, which also acts as the fixative.
-
Staining: Immerse the gel in the Amido Black staining solution and agitate gently for 10-30 minutes at room temperature.
-
Destaining: Transfer the gel to the destaining solution. Gently agitate at room temperature. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a faint blue or clear background. This may take several hours.
-
Storage: Once destained, the gel can be stored in distilled water.
Coomassie Brilliant Blue (R-250) Staining Protocol
This is a classic protocol for Coomassie R-250 staining.
Solutions Required:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) methanol and 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol and 10% (v/v) glacial acetic acid.
Procedure:
-
Fixation: It is recommended to fix the gel in a solution of 50% methanol and 10% acetic acid for 30 minutes prior to staining.
-
Staining: Immerse the gel in the Coomassie R-250 staining solution and agitate gently for at least 1 hour at room temperature. For enhanced sensitivity, staining can be performed overnight.
-
Destaining: Transfer the gel to the destaining solution and agitate. Change the destain solution periodically until the desired background clarity is achieved. This process can take several hours to overnight. A piece of foam or a paper towel can be added to the destaining solution to help absorb the excess dye.
-
Storage: The destained gel can be stored in 7% acetic acid or distilled water.
Colloidal Coomassie Brilliant Blue (G-250) Staining Protocol
This protocol offers higher sensitivity and reduced destaining time.
Solutions Required:
-
Staining Solution (Colloidal): Commercially available or prepared by dissolving 0.1% (w/v) Coomassie G-250 in a solution containing phosphoric acid and ammonium sulfate.
-
Destaining Solution: Typically not required, but can be washed with water.
Procedure:
-
Washing: After electrophoresis, wash the gel with distilled water 2-3 times for 5 minutes each to remove any residual SDS.
-
Staining: Immerse the gel in the colloidal Coomassie G-250 staining solution and agitate gently for 1-2 hours at room temperature.
-
Washing (Destaining): If necessary, wash the gel with distilled water to reduce any background staining. Often, protein bands are visible without a destaining step.
-
Storage: The stained gel can be stored in distilled water.
Conclusion
Both Acid Black 1 and Coomassie Brilliant Blue are effective stains for the visualization of total protein in electrophoresis gels. The choice between them depends on the specific requirements of the experiment.
-
Acid Black 1 (Amido Black) is a cost-effective and rapid staining option, making it suitable for routine checks of protein profiles where high sensitivity is not the primary concern.
-
Coomassie Brilliant Blue , particularly in its colloidal G-250 formulation, is the superior choice for applications requiring high sensitivity and accurate protein quantification. While the traditional R-250 method is time-consuming, the advancements with colloidal G-250 have made Coomassie staining a highly efficient and sensitive technique.
For researchers in drug development and other fields demanding precise and sensitive protein analysis, the enhanced performance of colloidal Coomassie Brilliant Blue often justifies its use over the faster but less sensitive Acid Black 1.
References
- 1. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of total protein stains as loading controls: an alternative to high-abundance single protein controls in semi-quantitative immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Total Protein Staining: Amido Black vs. Acid Black 24
In the realm of quantitative Western blotting, accurate normalization is paramount for reliable data. While housekeeping proteins have long served as loading controls, total protein staining is increasingly recognized as a more robust method, mitigating issues of variable housekeeping gene expression.[1][2] This guide provides a detailed comparison of two anionic dyes, the traditional Amido Black 10B and the lesser-known Acid Black 24, for total protein staining on Western blot membranes.
Executive Summary
Amido Black 10B is a well-established and validated stain for total protein normalization on nitrocellulose and PVDF membranes. It offers good sensitivity and is straightforward to use. Its primary drawback is that it is considered a permanent or irreversible stain, which can sometimes interfere with downstream immunodetection. In stark contrast, there is a notable absence of documented evidence or established protocols for the use of this compound in Western blotting applications. While its chemical properties as an acid dye suggest a potential for protein interaction, its performance, sensitivity, and compatibility with immunoblotting workflows remain uncharacterized.
Performance and Properties Comparison
This table summarizes the key characteristics of Amido Black 10B based on available data. Data for this compound is absent due to its lack of application in this context.
| Feature | Amido Black 10B | This compound |
| Common Name | Naphthol Blue Black, Acid Black 1 | C.I. 26370 |
| Application | Total protein staining for Western blots.[3] | Primarily used for dyeing wool, silk, and leather. |
| Mechanism | Anionic dye that binds to positively charged (cationic) amino acid residues in proteins.[4] | Presumed to bind protein via ionic interactions, but not validated for Western blots. |
| Sensitivity | Good; detects >50 ng of protein per band, comparable to Coomassie Blue.[5] | Not determined for membrane-bound proteins. |
| Reversibility | Generally considered irreversible or permanent. | Not applicable. |
| Staining Time | Rapid (1-5 minutes). | Not applicable. |
| Compatibility | Can interfere with downstream immunodetection due to permanent nature. | Not determined. |
Experimental Workflows and Logical Comparison
The following diagrams illustrate the general workflow for total protein staining and a conceptual comparison based on current knowledge.
Experimental Protocols
Below are detailed protocols for total protein staining with Amido Black 10B. No equivalent protocol can be provided for this compound due to a lack of data.
Protocol 1: Amido Black Staining
This protocol is suitable for staining proteins on nitrocellulose or PVDF membranes post-transfer to confirm transfer efficiency and for normalization.
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B, 40% (v/v) Ethanol, 10% (v/v) Acetic Acid.
-
Destaining Solution: 40% (v/v) Ethanol, 10% (v/v) Acetic Acid. Alternatively, a solution of 25% isopropanol and 10% acetic acid can be used.
-
Blotting membrane with transferred proteins.
-
Shallow trays for incubation.
-
Orbital shaker.
Procedure:
-
Following protein transfer, wash the membrane briefly with deionized water.
-
Immerse the membrane in the Amido Black Staining Solution and incubate for 1-5 minutes at room temperature with gentle agitation. Shorter staining times (1 minute) are recommended to minimize background.
-
Remove the staining solution. The solution can often be saved and reused.
-
Wash the membrane with Destaining Solution for approximately 5 minutes or until protein bands appear as dark blue against a clear or light blue background. Change the destain solution if necessary.
-
Rinse the membrane thoroughly with deionized water to remove residual acid and alcohol.
-
The stained membrane can now be imaged. For quantification, ensure the signal is within the linear range of the imaging system.
Note: While Amido Black is considered permanent, some sources suggest it may be removed, though this is not a standard practice and may interfere with subsequent steps. Due to its permanent nature, it is often used on a blot that will not undergo immunodetection or after immunodetection is complete.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals seeking a reliable total protein stain for Western blot normalization, Amido Black 10B remains a viable, albeit traditional, option. It is cost-effective, rapid, and provides good sensitivity for visualizing the overall protein pattern and quantifying protein load. Its primary limitation is its irreversible nature, which necessitates careful planning of the experimental workflow, especially if immunodetection is the subsequent step.
This compound cannot be recommended as an alternative at this time. The complete absence of literature or manufacturer data regarding its use for staining proteins on blotting membranes means its efficacy, potential for interference with antibody binding, and overall performance are unknown. Scientists seeking alternatives to Amido Black may consider other well-documented reversible stains like Ponceau S or commercially available fluorescent total protein stains, which offer high sensitivity and are designed to be compatible with downstream immunodetection.
References
A Comparative Guide to Protein Quantification: Exploring Alternatives to Acid Black 24
For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical first step in a multitude of experimental workflows. While Acid Black 24 has been utilized for this purpose, a range of alternative methods offer distinct advantages in terms of sensitivity, compatibility with various sample types, and ease of use. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform your selection of the most appropriate method for your research needs.
Overview of Protein Quantification Alternatives
This guide will explore the following widely used alternatives to this compound for protein quantification:
-
Amido Black 10B (Acid Black 1): A dye structurally similar to this compound, often used for staining proteins on membranes and in solution.
-
Coomassie Brilliant Blue (Bradford Assay): A rapid and sensitive colorimetric assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins.[1]
-
Bicinchoninic Acid (BCA) Assay: A highly sensitive and detergent-compatible colorimetric assay based on the reduction of copper ions by protein.[2]
-
Ponceau S: A rapid and reversible stain primarily used for the visualization and approximate quantification of proteins on Western blot membranes.[3]
Performance Comparison
The selection of a protein quantification assay is often dictated by the specific requirements of the experiment, including the expected protein concentration, the presence of interfering substances in the sample buffer, and the required throughput. The following table summarizes the key performance characteristics of the discussed alternatives.
| Feature | Amido Black 10B | Coomassie Brilliant Blue (Bradford) | Bicinchoninic Acid (BCA) Assay | Ponceau S |
| Principle | Dye-binding to proteins. | Dye-binding (Coomassie G-250) to primarily basic and aromatic amino acids. | Copper reduction by protein followed by chelation with bicinchoninic acid. | Reversible staining of proteins on membranes. |
| Sensitivity | ~50 ng | 1-20 µg/mL | 0.5-20 µg/mL | ~200 ng |
| Linear Range | Varies by protocol | 0-2000 µg/mL | 20-2000 µg/mL | Narrow, primarily for qualitative assessment. |
| Assay Time | ~15-30 minutes | ~10-15 minutes | 30-120 minutes | ~5-15 minutes |
| Interfering Substances | Detergents may interfere. | Strong alkaline buffers, detergents (e.g., SDS). | Reducing agents, chelating agents (e.g., EDTA), lipids. | Generally used on transferred membranes before blocking. |
| Compatibility | Membranes, solutions. | Solutions. | Solutions, detergent-solubilized samples. | Membranes (Nitrocellulose, PVDF). |
Experimental Protocols
Detailed methodologies for each protein quantification assay are provided below.
Amido Black 10B Staining Protocol
This protocol is suitable for staining proteins on a membrane or for a dot-blot-based quantification assay.
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) acetic acid.
-
Destaining Solution: 90% (v/v) methanol and 2% (v/v) acetic acid.
-
Elution Buffer (for quantification): e.g., 50 mM NaOH.
-
Cellulose acetate or nitrocellulose membrane.
Procedure:
-
Sample Application: Spot 1-2 µL of protein standards and unknown samples onto a cellulose acetate or nitrocellulose membrane. Allow the spots to air dry completely.
-
Fixation (Optional but Recommended): Immerse the membrane in a solution of 10% acetic acid and 45% methanol for 15 minutes.
-
Staining: Immerse the membrane in the Amido Black Staining Solution for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the membrane to the Destaining Solution and wash for 5-10 minutes, or until the background is clear and protein spots are distinct. Change the destain solution if necessary.
-
Quantification:
-
For visual estimation, compare the intensity of the unknown samples to the standards.
-
For spectrophotometric quantification, excise the stained spots, elute the dye with an appropriate elution buffer (e.g., 50 mM NaOH), and measure the absorbance at the appropriate wavelength (around 630 nm).
-
Coomassie Brilliant Blue (Bradford) Assay Protocol
This protocol describes a standard microplate-based Bradford assay.
Materials:
-
Bradford Reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and methanol).
-
Protein Standard (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 2 mg/mL).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Standards: Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 0 to 1500 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
-
Assay:
-
Pipette 5 µL of each standard and unknown sample into separate wells of the 96-well plate.
-
Add 250 µL of Bradford Reagent to each well.
-
Mix gently by pipetting or on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for at least 5 minutes. The color is typically stable for up to 60 minutes.
-
Measurement: Measure the absorbance at 595 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the equation of the linear regression to determine the concentration of the unknown samples.
Bicinchoninic Acid (BCA) Assay Protocol
This protocol outlines a standard microplate-based BCA assay.
Materials:
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution).
-
BCA Reagent B (containing copper (II) sulfate).
-
Protein Standard (e.g., BSA) at a known concentration (e.g., 2 mg/mL).
-
96-well microplate.
-
Microplate reader with temperature control.
Procedure:
-
Prepare Standards: Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 20 to 2000 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.
-
Prepare Working Reagent: Prepare the BCA Working Reagent by mixing Reagent A and Reagent B in a 50:1 ratio. The solution should turn a light green color.
-
Assay:
-
Pipette 25 µL of each standard and unknown sample into separate wells of the 96-well plate.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix thoroughly on a plate shaker for 30 seconds.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes or at 60°C for 15 minutes for a more sensitive assay.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the unknown samples as described for the Bradford assay.
Ponceau S Staining Protocol for Western Blots
This protocol is for the reversible staining of proteins on a membrane after transfer.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Deionized water.
-
PVDF or nitrocellulose membrane with transferred proteins.
Procedure:
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane in deionized water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in the Ponceau S Staining Solution for 5-10 minutes at room temperature with gentle agitation.
-
Destaining: Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.
-
Imaging: Image the membrane to document the transfer efficiency.
-
Reversal: To proceed with immunodetection, completely destain the membrane by washing with several changes of TBS-T or PBS-T until the red stain is no longer visible.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the different protein quantification methods.
Caption: General workflow for dye-binding protein quantification assays.
References
A Comparative Guide to Protein Quantification: Unveiling the Strengths of Acid Black 24
For researchers, scientists, and drug development professionals seeking accurate and reliable protein quantification, the choice of assay is paramount. This guide provides a comprehensive comparison of the Acid Black 24 protein quantification assay with two other widely used methods: the Bicinchoninic Acid (BCA) and Bradford assays. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this guide aims to equip you with the necessary information to make an informed decision for your specific research needs.
The accurate determination of protein concentration is a critical step in a vast array of biological and biochemical research, from basic protein characterization to the development of therapeutic drugs. The ideal protein quantification assay should be sensitive, accurate, and robust, with minimal interference from non-protein substances. This guide focuses on the validation of protein quantification using this compound, a dye-binding method that offers distinct advantages in certain applications.
Performance Comparison of Protein Quantification Assays
The selection of a protein quantification assay often depends on the specific requirements of the experiment, including the nature of the protein, the sample matrix, and the required sensitivity. The following table summarizes the key performance characteristics of the this compound, BCA, and Bradford assays based on available data.
| Feature | This compound Assay | Bicinchoninic Acid (BCA) Assay | Bradford Assay |
| Principle | Dye-binding to proteins, followed by elution and spectrophotometric measurement.[1][2] | Reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by chelation of Cu¹⁺ with bicinchoninic acid.[3][4][5] | Binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in absorbance maximum. |
| Linear Range | Good linearity (r² = 0.950–0.999) over a defined concentration range. | Wide linear range, typically 20-2000 µg/mL. | Narrower linear range, typically 0-2000 µg/mL, with a tendency for non-linearity at higher concentrations. |
| Sensitivity | High sensitivity, with a nanoassay format capable of detecting as low as 2.5 ng of protein. | High sensitivity, with a lower detection limit of around 25 µg/mL in standard assays and as low as 2 µg/mL in high-sensitivity versions. | Very sensitive, with a detection limit in the range of 1-20 µg/mL. |
| Interfering Substances | Less susceptible to interference from common laboratory reagents like detergents (e.g., SDS) and salts. | Susceptible to interference from reducing agents (e.g., DTT, β-mercaptoethanol), chelating agents (e.g., EDTA), and certain amino acids (cysteine, tyrosine, tryptophan). | Susceptible to interference from detergents (especially SDS) and basic conditions. |
| Assay Time | Longer, involves multiple steps including spotting, staining, destaining, and elution. | Slower than Bradford, typically requires a 30-minute incubation at 37°C. | Fast, with a typical incubation time of 5-10 minutes at room temperature. |
| Protein-to-Protein Variation | Some variation exists, as with all dye-binding assays. | Less protein-to-protein variation compared to the Bradford assay. | Significant protein-to-protein variation due to dependence on the content of basic and aromatic amino acids. |
Experimental Protocols
Detailed and accurate protocols are crucial for reproducible results. The following sections provide the methodologies for the this compound, BCA, and Bradford protein quantification assays.
This compound Protein Quantification Protocol (Membrane-Based)
This protocol is based on the principle of protein precipitation onto a membrane, followed by staining with this compound and subsequent elution and measurement of the bound dye.
Materials:
-
This compound (Amido Black 10B) staining solution (0.1% w/v in 45% methanol, 10% acetic acid)
-
Destain solution (90% methanol, 2% acetic acid)
-
Elution buffer (e.g., 50 mM NaOH)
-
Cellulose acetate or nitrocellulose membrane
-
Spectrophotometer
-
Protein standard (e.g., Bovine Serum Albumin - BSA)
Procedure:
-
Sample Application: Spot 1-2 µL of each protein standard and unknown sample onto the membrane. Allow the spots to air dry completely.
-
Staining: Immerse the membrane in the this compound staining solution for 10-15 minutes with gentle agitation.
-
Destaining: Transfer the membrane to the destain solution and wash for 10-15 minutes with gentle agitation until the background is clear. Repeat with fresh destain solution if necessary.
-
Elution: Excise the stained protein spots from the membrane and place them into individual microcentrifuge tubes. Add a defined volume of elution buffer (e.g., 200-500 µL) to each tube.
-
Incubation: Incubate for 15-30 minutes at room temperature with occasional vortexing to elute the dye from the protein.
-
Measurement: Transfer the eluate to a cuvette or microplate and measure the absorbance at the appropriate wavelength (typically around 630 nm).
-
Quantification: Generate a standard curve by plotting the absorbance values of the protein standards against their known concentrations. Use the standard curve to determine the concentration of the unknown samples.
Bicinchoninic Acid (BCA) Protein Assay Protocol
This protocol outlines the widely used BCA assay for the colorimetric detection and quantification of total protein.
Materials:
-
BCA Reagent A (containing bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline buffer)
-
BCA Reagent B (containing copper (II) sulfate)
-
BCA Working Reagent (prepared by mixing Reagent A and Reagent B, typically at a 50:1 ratio)
-
Microplate reader or spectrophotometer
-
Protein standard (e.g., BSA)
Procedure:
-
Standard Preparation: Prepare a series of protein standards of known concentrations by diluting a stock solution.
-
Sample Preparation: Prepare dilutions of the unknown protein samples to fall within the linear range of the assay.
-
Assay Reaction:
-
Pipette 25 µL of each standard and unknown sample into separate wells of a microplate.
-
Add 200 µL of the BCA Working Reagent to each well.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance values of the protein standards against their known concentrations. Use the standard curve to determine the concentration of the unknown samples.
Bradford Protein Assay Protocol
The Bradford assay is a rapid and sensitive method for protein quantification based on the binding of Coomassie dye to proteins.
Materials:
-
Bradford Reagent (containing Coomassie Brilliant Blue G-250 in an acidic solution)
-
Spectrophotometer or microplate reader
-
Protein standard (e.g., BSA)
Procedure:
-
Standard Preparation: Prepare a series of protein standards of known concentrations by diluting a stock solution.
-
Sample Preparation: Prepare dilutions of the unknown protein samples to fall within the linear range of the assay.
-
Assay Reaction:
-
Pipette 5 µL of each standard and unknown sample into separate test tubes or microplate wells.
-
Add 250 µL of the Bradford Reagent to each tube or well.
-
Mix well by vortexing or pipetting.
-
-
Incubation: Incubate at room temperature for at least 5 minutes. The color is stable for up to 60 minutes.
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance values of the protein standards against their known concentrations. Use the standard curve to determine the concentration of the unknown samples.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for the this compound and a generic colorimetric protein quantification assay.
Experimental workflow for the this compound protein assay.
Generalized workflow for colorimetric protein assays like BCA and Bradford.
References
Unveiling the Specificity of Acid Black 24: A Comparative Guide to its Cross-Reactivity with Non-Protein Molecules
For researchers, scientists, and drug development professionals, understanding the binding characteristics of staining reagents is paramount for accurate experimental interpretation. This guide provides a comparative analysis of Acid Black 24, a widely used anionic azo dye, focusing on its potential cross-reactivity with non-protein biomolecules. Due to a lack of direct quantitative data in the public domain, this comparison is based on established chemical principles of molecular interactions.
This compound is a disodium salt of a sulfonic acid-containing azo dye. Its primary application lies in the staining of proteins, where the negatively charged sulfonate groups form ionic bonds with positively charged amino groups on the protein surface under acidic conditions.[1][2][3] However, in complex biological samples, the potential for non-specific binding to other molecules can be a concern. This guide explores the expected interactions with key non-protein molecules and provides a framework for empirical validation.
Comparison of Expected Molecular Interactions
The following table summarizes the anticipated cross-reactivity of this compound with major classes of biomolecules compared to another common protein stain, Coomassie Brilliant Blue. The predictions are derived from the known chemical properties of the dye and the target molecules.
| Biomolecule Class | This compound (Anionic Dye) | Coomassie Brilliant Blue (Anionic Dye) | Basis for Expected Interaction |
| Proteins | High | High | Strong ionic and hydrophobic interactions between the dye's sulfonate groups and aromatic rings with positively charged and nonpolar amino acid residues.[1][4] |
| Nucleic Acids (DNA, RNA) | Low | Low | Electrostatic repulsion is expected between the negatively charged sulfonate groups of the dye and the phosphate backbone of nucleic acids. However, some azo dyes have been shown to interact with DNA through groove binding or intercalation, suggesting that minor interactions cannot be entirely ruled out. |
| Lipids | Variable | Variable | Interaction is dependent on the charge of the lipid headgroup. Expected interaction with positively charged (cationic) lipids. Minimal interaction with neutral or negatively charged (anionic) lipids is anticipated due to electrostatic repulsion or lack of attraction. |
| Polysaccharides (e.g., Glycosaminoglycans) | Low to Moderate | Low to Moderate | Most glycosaminoglycans (e.g., heparin, chondroitin sulfate) are negatively charged and would likely repel the anionic dye. However, interaction with any positively charged polysaccharides or specific conformations that allow for non-ionic interactions could occur. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a dot-blot assay can be employed. This method provides a straightforward qualitative and semi-quantitative assessment of dye binding to various immobilized biomolecules.
Objective: To assess the binding of this compound to various non-protein biomolecules (lipids, carbohydrates, nucleic acids) in comparison to a protein positive control.
Materials:
-
This compound (C.I. 26370)
-
Bovine Serum Albumin (BSA) as a protein control
-
Lipid mixture (e.g., phosphatidylcholine, phosphatidylserine)
-
Carbohydrate (e.g., heparin, glycogen)
-
Nucleic Acid (e.g., calf thymus DNA)
-
Nitrocellulose or PVDF membrane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Staining solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid
-
Destaining solution: 40% methanol, 10% acetic acid
-
Dot-blot apparatus or manual spotting
-
Image scanning and analysis software
Procedure:
-
Sample Preparation: Prepare stock solutions of BSA, lipids, carbohydrates, and DNA at a concentration of 1 mg/mL in an appropriate buffer. For lipids, sonication may be required to form vesicles.
-
Membrane Immobilization:
-
Cut a piece of nitrocellulose or PVDF membrane to the desired size.
-
Pre-wet the membrane in PBS.
-
Spot 1-2 µL of each biomolecule solution onto the membrane in distinct locations. Allow the spots to dry completely.
-
-
Blocking (Optional): To reduce non-specific background binding, the membrane can be incubated in a blocking buffer (e.g., 5% non-fat milk in PBS) for 1 hour at room temperature. Wash with PBS.
-
Staining:
-
Immerse the membrane in the this compound staining solution for 15-30 minutes with gentle agitation.
-
-
Destaining:
-
Transfer the membrane to the destaining solution and agitate gently.
-
Change the destaining solution every 15-20 minutes until the background is clear and the spots are well-defined.
-
-
Imaging and Analysis:
-
Once destained, allow the membrane to dry.
-
Scan the membrane using a flatbed scanner or gel doc imager.
-
Quantify the intensity of each spot using image analysis software. Compare the intensity of the non-protein spots to the protein (BSA) positive control.
-
Experimental Workflow
Conclusion
Based on fundamental chemical principles, this compound is expected to exhibit high specificity for proteins with minimal cross-reactivity towards negatively charged non-protein biomolecules such as nucleic acids and most glycosaminoglycans. Interactions with lipids are predicted to be dependent on the lipid headgroup charge. While this guide provides a theoretical framework, it is crucial for researchers to perform empirical validation using methods such as the dot-blot assay described to confirm the binding characteristics of this compound within their specific experimental context. This will ensure the generation of reliable and accurately interpreted data.
References
A Comparative Analysis of Acid Black Dye Variants for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Acid Black dye variants, offering objective performance data and detailed experimental protocols to aid in the selection of the most suitable dye for specific research and industrial applications. The information presented is intended to be a valuable resource for scientists involved in textile research, biological staining, and the development of novel diagnostic and therapeutic agents.
Chemical and Physical Properties of Selected Acid Black Dyes
The fundamental characteristics of a dye, such as its molecular structure and weight, play a crucial role in its solubility, affinity for substrates, and overall performance. The following table summarizes the key chemical and physical properties of several common Acid Black variants.
| C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Class |
| Acid Black 1 | 1064-48-8 | C₂₂H₁₄N₆Na₂O₉S₂ | 616.49 | Disazo |
| Acid Black 24 | 3071-73-6 | C₃₆H₂₃N₅Na₂O₆S₂ | 731.71 | Disazo |
| Acid Black 172 | 61847-77-6 | C₂₀H₁₂N₃NaO₇S (representative) | 461.38 (representative) | Monoazo, Metal Complex |
| Acid Black 194 | 61931-02-0 | C₂₀H₁₂N₃NaO₇S | 461.38 | Monoazo, Metal Complex |
| Acid Black 210 | 99576-15-5 | C₃₄H₂₅K₂N₁₁O₁₁S₃ | 938.02 | Trisazo |
| Acid Black 234 | 157577-99-6 | C₃₄H₂₆N₁₀Na₂O₉S₃ | 860.81 | Trisazo |
Performance Characteristics: Fastness and Solubility
The performance of a dye is critically evaluated by its fastness properties—resistance to various environmental factors—and its solubility. This data is essential for determining the suitability of a dye for applications ranging from textile dyeing to biological staining.
| C.I. Name | Light Fastness (Wool) | Wash Fastness (Staining) | Rubbing Fastness (Wet) | Solubility (g/L) |
| Acid Black 1 | 7[1] | - | - | 10[2] |
| This compound | - | - | - | Soluble in water[3] |
| Acid Black 172 | 3-4[4] | - | - | Soluble in water |
| Acid Black 194 | - | - | - | 100 (at 90°C)[5] |
| Acid Black 210 | - | - | - | - |
| Acid Black 234 | - | - | - | Soluble in water |
Note: Fastness ratings are typically on a scale of 1 to 8 for light fastness and 1 to 5 for other fastness tests, with higher numbers indicating better performance. Data for all variants under identical conditions is not always available in the public domain.
Experimental Protocols
To ensure reproducible and comparable results, standardized testing methodologies are imperative. The following are detailed protocols for key dye performance experiments based on established industry standards.
Light Fastness Testing (Adapted from AATCC Test Method 16.3)
This test determines the resistance of the dyed material to the fading effects of light.
-
Specimen Preparation: Prepare samples of the dyed substrate to the specified dimensions. A portion of each sample should be masked to serve as an unexposed control.
-
Mounting: Mount the specimens in sample holders in a xenon arc fading apparatus.
-
Exposure: Expose the samples to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Blue wool standards are exposed simultaneously to calibrate the test.
-
Evaluation: Periodically examine the specimens for color change. The light fastness is rated by comparing the fading of the specimen to the fading of the blue wool standards.
Wash Fastness Testing (Adapted from AATCC Test Method 61)
This method assesses the color loss and staining of a dye when subjected to laundering.
-
Specimen Preparation: A specimen of the dyed textile is cut and attached to a multifiber test fabric.
-
Washing: The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls. The container is then agitated in a launder-ometer at a specified temperature and time to simulate home laundering.
-
Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed with deionized water, and dried.
-
Evaluation: The color change of the specimen and the staining of the multifiber test fabric are evaluated using the Gray Scale for Color Change and the Gray Scale for Staining, respectively.
Rubbing Fastness Testing (Adapted from AATCC Test Method 8)
This test evaluates the amount of color transferred from a dyed textile to another surface by rubbing.
-
Specimen Preparation: The dyed fabric is mounted on the base of a crockmeter.
-
Dry Rubbing: A dry, white crocking cloth is mounted on the rubbing finger of the crockmeter. The finger is then passed back and forth over the test specimen for a specified number of cycles.
-
Wet Rubbing: The test is repeated with a wet crocking cloth that has been wetted with deionized water to a specific moisture content.
-
Evaluation: The amount of color transferred to the white crocking cloths is assessed by comparing them with the Gray Scale for Staining or the Chromatic Transference Scale.
Solubility Determination
The solubility of a dye is a critical parameter for preparing stock solutions and for its application in various systems.
-
Preparation: A series of solutions with increasing concentrations of the dye in deionized water are prepared.
-
Dissolution: The solutions are stirred at a constant temperature for a specified period to ensure maximum dissolution.
-
Observation: The solutions are visually inspected for any undissolved particles. The highest concentration at which the dye is fully dissolved is recorded as its solubility. For a more quantitative analysis, spectrophotometry can be used to determine the concentration in the supernatant after centrifugation of a saturated solution.
Visualization of Experimental Workflows and Dye Relationships
To further clarify the experimental processes and the relationships between different dye variants, the following diagrams are provided.
Applications in Research and Drug Development
Several Acid Black dyes have found utility beyond the textile industry, particularly in biological and biomedical research.
Biological Staining
-
Acid Black 1 (Amido Black 10B): This dye is widely used for the staining of proteins in electrophoresis gels (e.g., SDS-PAGE) and on blotting membranes. It provides a rapid and sensitive method for the visualization of protein bands.
Staining Protocol for Proteins on Membranes (General):
-
Following protein transfer, wash the membrane with deionized water.
-
Immerse the membrane in a staining solution containing Amido Black 10B (e.g., 0.1% w/v in a solution of methanol and acetic acid) for 1-5 minutes.
-
Destain the membrane with a solution of methanol and acetic acid until the protein bands are clearly visible against a faint background.
-
Rinse the membrane with water and allow it to dry.
-
-
Acid Black 2 (Nigrosin): This dye is commonly used as a negative stain in microbiology. Because of its anionic nature, it is repelled by the negatively charged surface of most bacterial cells. This results in the background being stained black, while the cells remain unstained and appear as bright objects against a dark field. This technique is particularly useful for visualizing cell morphology and capsules without heat fixation, which can distort cellular structures.
Negative Staining Protocol for Bacteria (General):
-
Place a small drop of Nigrosin solution on a clean microscope slide.
-
Aseptically mix a small amount of bacterial culture into the drop of dye.
-
Use the edge of a second slide to spread the mixture across the first slide, creating a thin smear.
-
Allow the smear to air dry completely. Do not heat fix.
-
Observe the slide under a microscope using oil immersion.
-
Relevance to Drug Development
The application of dyes in drug development is an expanding field. While direct therapeutic applications of Acid Black dyes are not established, their properties are relevant in several areas of pharmaceutical research:
-
Drug Delivery Systems: Dyes can be conjugated to drug molecules or incorporated into drug delivery vehicles to track their distribution and release in vitro and in vivo. The interaction of anionic dyes with cationic polymers and other components of drug delivery systems can be exploited for controlled release applications.
-
Cytotoxicity Screening: As many dyes are biologically active molecules, they are often used as model compounds in cytotoxicity assays to evaluate the potential toxicity of new chemical entities. Studies on the cytotoxicity of various dyes, including azo dyes, on different cell lines can provide valuable insights into their potential as therapeutic agents or their safety as excipients. The azo structure present in many Acid Black dyes is a known area of toxicological interest.
References
- 1. CN109233336B - High-light-fastness acid black dye composition - Google Patents [patents.google.com]
- 2. Acid Black 1 CAS#: 1064-48-8 [m.chemicalbook.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. benchchem.com [benchchem.com]
- 5. Acid Black 194 - Acid Black RM - Acid Black MSRL from Emperor Chem [emperordye.com]
A Researcher's Guide to Protein Staining: Evaluating Reproducibility and Performance of Acid Black 24 and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate and reproducible staining of proteins is fundamental to reliable experimental outcomes. While a variety of protein stains are available, their performance can differ significantly in terms of sensitivity, linearity, and consistency across different laboratory settings. This guide provides a comprehensive comparison of Acid Black 24 (often referred to in a laboratory context as Amido Black 10B or Naphthol Blue Black) and its common alternatives, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate staining method for your research needs.
A critical aspect of any analytical method is its reproducibility. While specific inter-laboratory studies on the reproducibility of this compound staining are not extensively documented in peer-reviewed literature, the principles of method validation remain paramount. Reproducibility can be influenced by factors such as reagent preparation, staining and destaining times, and the specific protein's characteristics. This guide aims to provide the necessary details to standardize these protocols, thereby enhancing reproducibility.
Quantitative Comparison of Protein Stains
The selection of a protein stain is often a trade-off between sensitivity, dynamic range, cost, and compatibility with downstream applications like mass spectrometry. The following table summarizes the key performance metrics for this compound (represented by Amido Black 10B) and its alternatives.
| Feature | Amido Black 10B (this compound) | Coomassie Brilliant Blue R-250 | Silver Staining | Ponceau S | SYPRO™ Ruby (Fluorescent) |
| Limit of Detection | ~50 ng | ~30-100 ng[1] | ~0.25–1 ng | ~100-200 ng | ~0.25–1 ng[2][3][4] |
| Linear Dynamic Range | Moderate | Moderate | Narrow[5] | Wide | >3 orders of magnitude |
| Staining Time | < 1 hour | Hours to overnight | Hours | < 15 minutes | 90 minutes to overnight |
| Reproducibility | Moderate | Low to Moderate | Low | High | High |
| MS Compatibility | Yes | Yes | Protocol dependent (often incompatible) | Yes | Yes |
Experimental Protocols
Detailed and consistent methodologies are crucial for achieving reproducible results. Below are the standard experimental protocols for the compared protein staining methods.
Amido Black 10B (this compound / Naphthol Blue Black) Staining Protocol
Amido Black 10B is a rapid and sensitive method for staining proteins on membranes and in gels.
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 40% methanol and 10% glacial acetic acid.
-
Destaining Solution: 90% methanol and 2% glacial acetic acid.
Procedure for Membranes:
-
Following protein transfer, wash the membrane with deionized water.
-
Immerse the membrane in the staining solution for 3-5 minutes with gentle agitation.
-
Transfer the membrane to the destaining solution and agitate until the background is clear and protein bands are distinct.
-
Rinse the membrane with deionized water to stop the destaining process.
Coomassie Brilliant Blue R-250 Staining Protocol
A widely used method for visualizing proteins in polyacrylamide gels.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol and 10% acetic acid.
-
Destaining Solution: 40% methanol and 10% acetic acid.
Procedure for Gels:
-
After electrophoresis, place the gel in the staining solution and incubate for at least 1 hour with gentle agitation.
-
Transfer the gel to the destaining solution.
-
Replace the destaining solution several times until the background is clear and the protein bands are well-defined.
-
The gel can be stored in 7% acetic acid.
Silver Staining Protocol
A highly sensitive method for detecting low-abundance proteins, though with lower reproducibility.
-
Fixing Solution: 50% methanol, 10% acetic acid.
-
Sensitizing Solution: 0.02% sodium thiosulfate.
-
Staining Solution: 0.1% silver nitrate.
-
Developing Solution: 0.04% formaldehyde in 2% sodium carbonate.
-
Stop Solution: 5% acetic acid.
Procedure for Gels:
-
Fix the gel in the fixing solution for at least 1 hour.
-
Wash the gel with deionized water.
-
Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Wash the gel with deionized water.
-
Incubate the gel in the staining solution for 20-30 minutes.
-
Wash the gel with deionized water.
-
Immerse the gel in the developing solution until bands appear.
-
Stop the reaction by adding the stop solution.
Ponceau S Staining Protocol
A rapid and reversible stain for detecting proteins on nitrocellulose and PVDF membranes.
-
Staining Solution: 0.1% (w/v) Ponceau S in 5% acetic acid.
Procedure for Membranes:
-
After protein transfer, immerse the membrane in Ponceau S staining solution for 5-10 minutes.
-
Wash the membrane with deionized water to remove excess stain and reveal protein bands.
-
The stain can be completely removed by washing with a buffer such as TBS-T before immunoblotting.
SYPRO™ Ruby Protein Gel Stain Protocol
A highly sensitive fluorescent stain with a broad linear dynamic range.
-
Fixing Solution: 50% methanol, 7% acetic acid.
-
Wash Solution: 10% methanol, 7% acetic acid.
-
Staining Solution: SYPRO™ Ruby Protein Gel Stain (ready to use).
Procedure for Gels:
-
Fix the gel in the fixing solution for 30 minutes (repeat once).
-
Stain the gel in SYPRO™ Ruby stain overnight with gentle agitation, protected from light.
-
Transfer the gel to the wash solution and incubate for 30 minutes.
-
Rinse the gel with deionized water before imaging with a fluorescence imager.
Visualizing the Experimental Workflow
To assess the reproducibility of any staining method, a structured experimental workflow is essential. The following diagram, generated using the DOT language, outlines a logical process for an inter-laboratory reproducibility study.
Caption: Workflow for assessing inter-laboratory staining reproducibility.
This guide provides a framework for selecting and implementing protein staining protocols with a focus on reproducibility. By understanding the quantitative performance of different stains and adhering to detailed methodologies, researchers can enhance the reliability and consistency of their experimental results.
References
Safety Operating Guide
Proper Disposal of Acid Black 24: A Laboratory Safety Guide
This document provides essential safety and logistical information for the proper disposal of Acid Black 24 (CAS No. 3071-73-6), a synthetic azo dye. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals handling this chemical in a laboratory setting.
Hazard Identification and Safety Summary
Before handling this compound, it is crucial to be aware of its associated hazards. This information is summarized from safety data sheets and chemical databases.
| Hazard Category | Description | Primary Sources |
| Eye Irritation | Causes serious eye irritation (GHS Category 2).[1][2] | Safety Data Sheet |
| Skin Sensitization | May cause an allergic skin reaction (GHS Sub-category 1B).[1][2] | Safety Data Sheet |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects (GHS Chronic 3).[1] | Safety Data Sheet |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safe handling of this compound and its waste, all personnel must wear the following appropriate PPE:
-
Eye Protection: Chemical safety goggles or glasses are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or other protective clothing should be worn to minimize skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use an approved respirator. All handling should ideally occur within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular municipal trash.
Methodology for Waste Handling and Disposal:
-
Designate a Waste Container:
-
Use a specific, clearly labeled, and dedicated waste container for this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips).
-
The container must be chemically resistant, leak-proof, and have a secure screw-top cap. Acids should not be stored in steel containers.
-
-
Waste Labeling:
-
Clearly label the container with the words "Hazardous Waste ".
-
List all chemical constituents by their full names and approximate percentages. For example: "Hazardous Waste: this compound (~5g, solid)" or "Hazardous Waste: this compound (~1% in water), Water (99%)".
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Follow your institution's procedures for chemical waste pickup by the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Important Note on Neutralization: While general acid disposal may involve neutralization, this is not recommended for this compound. Regulatory guidelines often prohibit the drain disposal of acids that contain dyes or other contaminants. Due to its classification as a dye and its aquatic toxicity, this compound must be disposed of via a certified hazardous waste handler.
Accidental Spill and Release Measures
In the event of a spill, follow these procedures immediately:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Personal Protection: Wear the appropriate PPE as described in Section 2 before attempting to clean the spill.
-
Containment and Cleanup:
-
Avoid the formation of dust.
-
For solid spills, carefully sweep or vacuum the material and place it into your designated hazardous waste container.
-
Prevent the spilled chemical from entering drains or waterways.
-
Once the bulk of the material is collected, decontaminate the surface with soap and water. Collect the cleaning materials for disposal as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Black 24
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe handling and disposal protocol for all chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of Acid Black 24, a synthetic dye used in various research applications. Adherence to these procedural steps will minimize risk and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that may cause an allergic skin reaction, and serious eye irritation, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene)[1][3][4]. | To prevent skin contact and potential allergic reactions. |
| Eye and Face Protection | Chemical splash goggles. A full-face shield should be worn over goggles when there is a significant risk of splashing. | To protect against serious eye irritation from splashes or dust. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended. | To avoid inhalation of dust or mists which can cause respiratory irritation. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or increased exposure risk, chemical-resistant coveralls are advised. | To protect skin from accidental contact and contamination of personal clothing. Contaminated clothing should be removed and washed before reuse. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring safety.
Preparation and Handling
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
PPE Donning : Before handling, ensure all recommended PPE is worn correctly.
-
Dispensing : When weighing or transferring the solid dye, avoid creating dust. Use techniques that minimize aerosolization.
-
Solution Preparation : When dissolving the dye, add the solid to the solvent slowly to prevent splashing.
-
Labeling : Clearly label all containers with the chemical name and associated hazards.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol for this compound
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash develops, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Minor Spill | For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Clean the area with a damp cloth. |
| Major Spill | Evacuate the area. Restrict access. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the material and place it in a designated, labeled hazardous waste container. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization and Segregation
-
All waste containing this compound, including contaminated PPE and cleaning materials, should be considered hazardous waste.
-
Segregate this waste from other laboratory waste streams.
Disposal Procedure
-
Containerization : Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound".
-
Storage : Store the waste container in a designated, secure hazardous waste accumulation area.
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Dispose of the contents and container in accordance with all local, state, and federal regulations.
Experimental Workflow Visualization
To ensure a clear and logical flow of operations, the following diagram outlines the safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
